GPS1573
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C86H138N28O14 |
|---|---|
Molecular Weight |
1788.2 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-aminohexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H138N28O14/c1-5-6-30-57(90)83(128)114-45-24-38-68(114)81(126)112-66(47-54-27-11-8-12-28-54)79(124)109-64(37-23-44-100-86(96)97)77(122)111-67(48-55-49-101-58-31-14-13-29-56(55)58)80(125)110-65(46-53-25-9-7-10-26-53)78(123)108-61(33-16-19-40-88)73(118)103-52(4)72(117)113-70(51(2)3)82(127)102-50-69(115)104-60(32-15-18-39-87)74(119)106-62(34-17-20-41-89)76(121)107-63(36-22-43-99-85(94)95)75(120)105-59(71(91)116)35-21-42-98-84(92)93/h7-14,25-29,31,49,51-52,57,59-68,70,101H,5-6,15-24,30,32-48,50,87-90H2,1-4H3,(H2,91,116)(H,102,127)(H,103,118)(H,104,115)(H,105,120)(H,106,119)(H,107,121)(H,108,123)(H,109,124)(H,110,125)(H,111,122)(H,112,126)(H,113,117)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t52-,57-,59-,60-,61-,62-,63-,64-,65-,66+,67+,68-,70-/m0/s1 |
InChI Key |
PXMZZYSWAXSIMV-XWOIBVINSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of GPS1573?
An in-depth analysis of GPS1573 reveals its role as a potent and selective noncompetitive antagonist of the melanocortin 2 receptor (MC2R). This peptide-based agent has been investigated for its potential therapeutic application in conditions of excessive adrenocorticotropic hormone (ACTH) activity, such as Cushing's disease.[1][2] This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a synthetic peptide engineered as a variant of a segment of the ACTH molecule (ACTH [7–18]).[3] Its primary molecular target is the melanocortin 2 receptor (MC2R), a G protein-coupled receptor (GPCR) that is predominantly expressed in the adrenal cortex.[1][3] The function of MC2R is critically dependent on the presence of a small transmembrane accessory protein, the melanocortin receptor accessory protein (MRAP), which is essential for trafficking the receptor to the cell surface and enabling ligand binding.[3]
The mechanism of this compound is characterized by its noncompetitive antagonism of MC2R.[2] In the presence of the natural agonist, ACTH, this compound binds to the MC2R-MRAP complex and reduces the maximal efficacy (Rmax) of ACTH-induced signaling without significantly altering its half-maximal effective concentration (EC50).[2] This mode of inhibition suggests that this compound does not directly compete with ACTH for the same binding site but rather modulates the receptor's ability to transduce the signal upon agonist binding.
Signaling Pathway Modulation
The binding of ACTH to MC2R initiates a signaling cascade that is central to steroidogenesis. This pathway, which this compound inhibits, proceeds as follows:
-
Agonist Binding: ACTH binds to the MC2R-MRAP complex on the surface of adrenocortical cells.
-
G Protein Activation: The receptor activates the associated Gs alpha subunit of the heterotrimeric G protein.
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylate cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP).[4]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[4]
-
Steroidogenesis: PKA phosphorylates and activates a series of downstream targets, including the Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria—the rate-limiting step in the synthesis of glucocorticoids like cortisol (or corticosterone (B1669441) in rodents).[4]
This compound acts as a brake on this pathway by antagonizing the initial receptor activation, thereby preventing the downstream generation of cAMP and subsequent steroid production.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified through various in vitro assays. The data highlights its high affinity for MC2R compared to other melanocortin receptor subtypes.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| IC₅₀ | MC2R | 66 ± 23 nM | Human | cAMP Luminescence Assay | [1][2][3] |
| IC₅₀ | MC4R | 950 nM | Human | cAMP Luminescence Assay | [2][5] |
| Antagonism | MC1R | No antagonism against α-MSH | Human | cAMP Luminescence Assay | [2] |
| Antagonism | MC3R, MC5R | Markedly lower potency | Human | cAMP Luminescence Assay | [2] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific experimental methodologies. A key protocol is the in vitro cAMP assay used to determine its antagonist potency.
In Vitro cAMP Assay for Antagonist Potency (IC₅₀ Determination)
This protocol outlines the general steps for measuring the ability of this compound to inhibit ACTH-induced cAMP production.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cells are stably transfected to co-express the human melanocortin 2 receptor (hMC2R) and the human melanocortin receptor accessory protein (hMRAP), which is essential for functional MC2R expression.[3]
-
-
Assay Preparation:
-
The stably transfected HEK293 cells are harvested and seeded into 96-well or 384-well assay plates.
-
Cells are allowed to adhere and grow to an appropriate confluency.
-
-
Compound Treatment:
-
A dose-response curve for this compound is prepared by serial dilution.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.
-
-
Agonist Stimulation:
-
Cells are then stimulated with a constant concentration of ACTH, typically at its EC₈₀ (the concentration that elicits 80% of the maximal response), to induce cAMP production.
-
-
cAMP Measurement:
-
Following stimulation, the reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a competitive immunoassay with a luminescent or fluorescent readout (e.g., LANCE or HTRF assays).[3]
-
-
Data Analysis:
-
The measured luminescence/fluorescence is inversely proportional to the cAMP concentration.
-
Data are normalized to controls (vehicle-treated and maximally stimulated).
-
The IC₅₀ value, representing the concentration of this compound that inhibits 50% of the ACTH-stimulated cAMP production, is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Observations and Complexity
While in vitro studies clearly define this compound as an MC2R antagonist, in vivo experiments in neonatal rats have yielded unexpected results.[6] Pretreatment with this compound did not inhibit, but rather augmented, the corticosterone response to ACTH stimulation.[6][7] This discrepancy suggests a more complex physiological role that may involve:
-
Biased Agonism: In the in vivo context, this compound might act as a biased agonist, preferentially activating certain signaling pathways over others.[7]
-
Pharmacokinetic Factors: The absorption, distribution, metabolism, and excretion properties of the peptide in a whole-organism system could differ significantly from in vitro conditions.[6]
-
Off-Target Effects: The compound could be interacting with other currently unknown targets or triggering compensatory physiological responses in vivo.[7]
These findings highlight that while the direct mechanism of action at the molecular level is well-characterized as noncompetitive antagonism of MC2R, the ultimate physiological effect in a complex biological system may be context-dependent and requires further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. abbiotec.com [abbiotec.com]
- 6. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
GPS1573: A Technical Guide to a Selective MC2R Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPS1573 is a synthetic peptide that acts as a potent and selective noncompetitive antagonist of the melanocortin type 2 receptor (MC2R).[1][2][3] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support researchers in its application for studies related to Cushing's disease and other conditions involving the hypothalamic-pituitary-adrenal (HPA) axis.
Chemical Structure and Properties
This compound is a linear peptide with a modified amino acid sequence. Its structure is designed to selectively interact with the MC2R, which is the physiological receptor for adrenocorticotropic hormone (ACTH).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C86H139N27O16 | [4] |
| Molecular Weight | 1807.0 g/mol | [4] |
| Amino Acid Sequence | H-Nle-Pro-(D-Phe)-Arg-(D-Trp)-Phe-Lys-Ala-Val-Gly-Lys-Lys-Arg-Arg-NH2 | [4] |
| Alternative Notation | H-Nle-PfRwFKAVGKKRR-NH2 | [4] |
| CAS Number | 2445822-54-6 | [1][3] |
| Appearance | Lyophilized solid | [4] |
| Solubility | Soluble in distilled water (up to 2 mg/ml) and acetonitrile. | [4] |
| Storage | Store at -20°C, protected from light and moisture. | [4] |
Biological Activity and Selectivity
This compound functions as a noncompetitive antagonist of MC2R, meaning it suppresses the maximum response to ACTH without changing its EC50.[2] This antagonism is highly selective for MC2R over other melanocortin receptor subtypes.
Table 2: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| MC2R IC50 | 66 ± 23 nM | Concentration causing 50% inhibition of ACTH-stimulated MC2R activity. | [2] |
| MC4R IC50 | 950 nM | Concentration causing 50% inhibition of MC4R activity. | [2][4] |
| MC1R, MC3R, MC5R Antagonism | Markedly lower potency | This compound shows significantly less antagonistic activity at these receptors. | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the ACTH-stimulated signaling cascade in adrenal cells. ACTH binding to MC2R, in conjunction with its accessory protein MRAP, typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA) and downstream pathways culminating in steroidogenesis. This compound disrupts this process.
Caption: Signaling pathway of ACTH at the MC2R and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols based on published research involving this compound. Researchers should adapt these to their specific experimental needs and consult the original publications for finer details.
In Vitro MC2R Antagonism Assay
This protocol describes a method to assess the antagonistic activity of this compound on ACTH-stimulated MC2R in a cell-based assay.
Caption: Workflow for in vitro determination of this compound antagonist activity.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human MC2R and its accessory protein, MRAP, are cultured in appropriate media.[5]
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with a serum-free medium containing various concentrations of this compound. Cells are pre-incubated with the antagonist.
-
Stimulation: After the pre-incubation period, a fixed concentration of ACTH (e.g., the EC80) is added to the wells to stimulate the MC2R.
-
cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available assay kit, such as a luminescence-based assay.[5]
-
Data Analysis: The resulting data are normalized to the response of ACTH alone. The IC50 value for this compound is calculated by fitting the data to a four-parameter logistic equation.
In Vivo Evaluation in a Rodent Model
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound in neonatal rats.[6][7]
Detailed Methodology:
-
Animal Handling: Timed-pregnant Sprague-Dawley rats are obtained and allowed to deliver. Experiments are conducted on neonatal pups at specific postnatal days (e.g., PD2 and PD8).[6]
-
Compound Administration: this compound is reconstituted in a suitable vehicle and administered via intraperitoneal (ip) injection.[6][7] A vehicle control group is also included.
-
ACTH Challenge: A defined period after this compound administration (e.g., 10 minutes), a subcutaneous or ip injection of ACTH is given to stimulate the adrenal glands.[6][7]
-
Blood Sampling: Trunk blood is collected at various time points post-ACTH injection (e.g., 0, 15, 30, and 60 minutes).[6]
-
Hormone Analysis: Plasma is separated from the blood samples, and corticosterone (B1669441) levels are measured using an appropriate method, such as a radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The corticosterone response over time is compared between the vehicle-treated and this compound-treated groups to determine the in vivo antagonistic effect.
It is important to note that in vivo studies with this compound have shown complex results, with some evidence suggesting it may act as a biasing agonist under certain conditions.[8][9][10]
Applications in Research
This compound is a valuable tool for:
-
Studying the role of the MC2R in the regulation of the HPA axis.
-
Investigating the pathophysiology of Cushing's disease and other disorders of cortisol excess.[1][2]
-
Serving as a lead compound for the development of novel therapeutics targeting the MC2R.[2]
Conclusion
This compound is a well-characterized, potent, and selective noncompetitive antagonist of the MC2R. Its defined chemical structure, in vitro activity, and established experimental protocols make it a critical research tool for scientists and drug developers working in the field of endocrinology and metabolic diseases. Further investigation into its in vivo properties will be crucial for translating its potential into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Melanocortin Receptor | 2445822-54-6 | Invivochem [invivochem.com]
- 4. abbiotec.com [abbiotec.com]
- 5. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
GPS1573: A Selective MC2R Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPS1573 is a synthetic peptide that has been identified as a potent and selective antagonist of the Melanocortin 2 Receptor (MC2R).[1][2] MC2R, also known as the adrenocorticotropic hormone (ACTH) receptor, is a G-protein coupled receptor (GPCR) primarily expressed in the adrenal cortex.[3] Its activation by ACTH is the primary stimulus for the synthesis and release of glucocorticoids, such as cortisol. This central role in the hypothalamic-pituitary-adrenal (HPA) axis makes MC2R a key therapeutic target for disorders characterized by excessive cortisol production, such as Cushing's disease.[1][2] this compound has been investigated for its potential to selectively block this pathway, offering a targeted therapeutic approach. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and the experimental protocols used in its characterization.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Human MC2R | cAMP Inhibition | HEK293 (with MRAP) | IC50 | 66 ± 23 nM | [3] |
IC50 represents the concentration of this compound required to inhibit 50% of the maximal response induced by ACTH.
Table 2: Selectivity Profile of this compound against other Melanocortin Receptors
| Target | Assay Type | Parameter | Value | Selectivity (fold vs. MC2R) | Reference |
| Human MC4R | cAMP Inhibition | IC50 | 950 nM | ~14.4 | [3] |
| Human MC1R | cAMP Inhibition | Activity | No antagonism observed | >100 | [3] |
| Human MC3R | cAMP Inhibition | Activity | Markedly lower potency | Not specified | [3] |
| Human MC5R | cAMP Inhibition | Activity | Markedly lower potency | Not specified | [3] |
Selectivity is calculated as the ratio of the IC50 for the off-target receptor to the IC50 for MC2R.
Mechanism of Action
In vitro studies have characterized this compound as a noncompetitive antagonist of MC2R.[1][2][3] This is evidenced by its ability to suppress the maximum response (Rmax) of ACTH-stimulated MC2R activity without altering the EC50 of ACTH.[3] This suggests that this compound does not directly compete with ACTH for the same binding site but rather binds to an allosteric site on the receptor or its accessory protein, MRAP, thereby preventing or reducing the conformational change required for receptor activation and subsequent signaling.
However, in vivo studies in neonatal rats have revealed a more complex pharmacological profile. Pretreatment with this compound unexpectedly augmented the corticosterone (B1669441) response to ACTH, suggesting a potential role as a biased agonist in a physiological context.[4][5] This phenomenon, where a ligand preferentially activates a subset of a receptor's signaling pathways, highlights the intricate nature of MC2R regulation and the challenges of translating in vitro findings to in vivo systems.
Signaling Pathway Diagrams
The following diagrams illustrate the MC2R signaling pathway and the proposed mechanisms of action of this compound.
Caption: Canonical MC2R signaling pathway upon ACTH stimulation.
Caption: Proposed mechanisms of action for this compound.
Experimental Protocols
In Vitro MC2R Antagonism Assay (cAMP Measurement)
This protocol outlines the general steps for determining the inhibitory activity of this compound on ACTH-stimulated cAMP production in a cell-based assay.
1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
- Cells are transiently or stably co-transfected with expression vectors for human MC2R and its essential accessory protein, MRAP.
2. cAMP Accumulation Assay:
- Transfected cells are seeded into 96-well plates and grown to confluence.
- The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
- Cells are pre-incubated with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
- Cells are then stimulated with a fixed concentration of ACTH (typically the EC80) for a defined period (e.g., 30 minutes) at 37°C.
- The reaction is stopped, and intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).
3. Data Analysis:
- The raw data (e.g., fluorescence or luminescence intensity) is converted to cAMP concentrations using a standard curve.
- The percentage of inhibition by this compound is calculated relative to the response of ACTH alone.
- The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Start [label="Start: HEK293 Cells", fillcolor="#F1F3F4", fontcolor="#202124"];
Transfection [label="Co-transfect with\nhMC2R and MRAP plasmids", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Seeding [label="Seed cells into\n96-well plates", fillcolor="#FBBC05", fontcolor="#202124"];
Preincubation [label="Pre-incubate with\nvarying [this compound]", fillcolor="#34A853", fontcolor="#FFFFFF"];
Stimulation [label="Stimulate with ACTH (EC80)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Measurement [label="Measure intracellular cAMP\n(e.g., HTRF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Data Analysis:\nCalculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Transfection;
Transfection -> Seeding;
Seeding -> Preincubation;
Preincubation -> Stimulation;
Stimulation -> Measurement;
Measurement -> Analysis;
Analysis -> End;
}
Caption: Workflow for the in vitro MC2R antagonism assay.
In Vivo Assessment of MC2R Antagonism in Neonatal Rats
This protocol describes the general methodology used to evaluate the in vivo efficacy of this compound in a neonatal rat model.
1. Animal Model:
- Neonatal Sprague-Dawley rats at postnatal day 2 (PD2) or PD8 are used.[4][5]
- Pups are separated from the dam and kept in a temperature-controlled environment.
2. Dosing and Administration:
- This compound is dissolved in a sterile vehicle (e.g., isotonic saline).
- Pups are pretreated with an intraperitoneal (ip) injection of either vehicle or this compound at various doses (e.g., 0.1 mg/kg or 4.0 mg/kg).[4][5]
- After a short interval (e.g., 10 minutes), the pups receive an ip injection of ACTH (e.g., 0.001 mg/kg) to stimulate corticosterone production.[4][5]
3. Sample Collection:
- Blood samples are collected at baseline (before ACTH injection) and at various time points post-ACTH injection (e.g., 15, 30, and 60 minutes).
- Blood is collected via a suitable method for neonatal rats, such as tail nick or cardiac puncture, into tubes containing an anticoagulant (e.g., EDTA).
4. Corticosterone Measurement:
- Plasma is separated by centrifugation.
- Plasma corticosterone concentrations are quantified using a specific and sensitive method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Data Analysis:
- Plasma corticosterone levels are plotted over time for each treatment group.
- Statistical analysis (e.g., ANOVA) is used to compare the corticosterone response between the vehicle-treated and this compound-treated groups.
Start [label="Start: Neonatal Rats", fillcolor="#F1F3F4", fontcolor="#202124"];
Pretreatment [label="Pretreat with this compound\nor Vehicle (i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ACTH_Injection [label="Inject ACTH (i.p.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Blood_Sampling [label="Collect blood samples\nat various time points", fillcolor="#FBBC05", fontcolor="#202124"];
Plasma_Separation [label="Separate Plasma", fillcolor="#34A853", fontcolor="#FFFFFF"];
Corticosterone_Assay [label="Measure Plasma Corticosterone\n(e.g., ELISA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Data_Analysis [label="Data Analysis:\nCompare responses", fillcolor="#5F6368", fontcolor="#FFFFFF"];
End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Pretreatment;
Pretreatment -> ACTH_Injection;
ACTH_Injection -> Blood_Sampling;
Blood_Sampling -> Plasma_Separation;
Plasma_Separation -> Corticosterone_Assay;
Corticosterone_Assay -> Data_Analysis;
Data_Analysis -> End;
}
Caption: Workflow for the in vivo assessment in neonatal rats.
Conclusion
This compound is a valuable research tool for probing the function of the MC2R. Its high in vitro potency and selectivity make it a promising lead compound for the development of therapeutics for conditions of cortisol excess. However, the unexpected in vivo findings underscore the importance of comprehensive pharmacological characterization in relevant physiological models. Further research is warranted to elucidate the molecular basis of its apparent biased agonism and to explore its therapeutic potential fully.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin 2 receptor antagonists in canine pituitary-dependent hypercortisolism: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player [mdpi.com]
- 5. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GPS1573 in Cushing's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cushing's disease is a severe endocrine disorder resulting from chronic hypercortisolism driven by an adrenocorticotropic hormone (ACTH)-secreting pituitary adenoma.[1][2][3] The persistent excess of cortisol leads to significant morbidity and mortality.[1] The pathophysiology of the disease is centered on the interaction between ACTH and its receptor, the melanocortin type 2 receptor (MC2R), located on the surface of adrenal cortex cells.[4] This interaction stimulates the synthesis and secretion of cortisol.[4][5] Consequently, antagonizing the MC2R presents a targeted and promising therapeutic strategy for the medical management of Cushing's disease.[1][6] This document provides a detailed overview of GPS1573, a peptide antagonist of the MC2R, and its role in advancing Cushing's disease research.
This compound: A Selective MC2R Antagonist
This compound is a synthetic peptide developed as a selective antagonist for the melanocortin type 2 receptor (MC2R).[1] It is a variant of the ACTH [7–18] fragment with specific amino acid modifications, including an N-terminal norleucine-proline sequence and the substitution of L-phenylalanine and L-tryptophan with their D-isomers in the HFRW sequence, which is critical for melanocortin receptor interaction.[7] These modifications confer potent antagonistic properties.
Mechanism of Action
This compound functions as a noncompetitive antagonist of the MC2R.[1][8] In vitro studies have demonstrated that this compound dose-dependently inhibits ACTH-stimulated MC2R activity.[1][8] As a noncompetitive antagonist, this compound suppresses the maximal response (Rmax) of ACTH on the MC2R without altering the agonist's potency (EC50).[1] This suggests that this compound likely binds to a site on the receptor or its accessory protein (MRAP) that is distinct from the ACTH binding site, thereby preventing the conformational changes necessary for full receptor activation and subsequent signaling.
Signaling Pathways
The binding of ACTH to the MC2R, in complex with the MC2R accessory protein (MRAP), activates a G-protein-coupled signaling cascade that is fundamental to steroidogenesis. This activation leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and ultimately stimulates the synthesis and release of cortisol.[5] this compound intervenes in this pathway by blocking the receptor's ability to be fully activated by ACTH.
Caption: Simplified ACTH signaling cascade at the adrenal MC2R.
Caption: Noncompetitive antagonism of the MC2R by this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized in vitro. However, its effects in vivo have shown unexpected complexity.
Table 1: In Vitro Potency and Selectivity of this compound
| Receptor | IC50 (nM) | Agonist | Reference |
| MC2R | 66 ± 23 | ACTH | [1] |
| MC1R | No antagonism | α-MSH | [1] |
| MC3R | Markedly lower potency | - | [1] |
| MC4R | 950 | - | [1][9] |
| MC5R | Markedly lower potency | - | [1] |
Table 2: In Vivo Effects of this compound on Plasma Corticosterone (B1669441) in Neonatal Rats (Postnatal Day 2) [10]
| Treatment Group | Time Post-ACTH | Plasma Corticosterone (ng/mL, mean ± SE) |
| Vehicle + ACTH | 15 min | - (no significant increase from baseline) |
| 30 min | 166.0 ± 17.1 | |
| 60 min | 137.2 ± 43.5 | |
| Low Dose this compound (0.1 mg/kg) + ACTH | 15 min | 67.8 ± 7.9 |
| 60 min | 200.0 ± 23.6 | |
| High Dose this compound (4.0 mg/kg) + ACTH | 15 min | 115.5 ± 11.0*† |
*Significantly different from vehicle (P < 0.05). †Significantly different from low dose.
Table 3: In Vivo Effects of this compound on Plasma Corticosterone in Neonatal Rats (Postnatal Day 8) [10]
| Treatment Group | Time Post-ACTH | Plasma Corticosterone (ng/mL, mean ± SE) |
| Vehicle + ACTH | 15 min | - (no significant increase from baseline) |
| 30 min | - (no significant increase from baseline) | |
| 60 min | - (no significant increase from baseline) | |
| Low Dose this compound (0.1 mg/kg) + ACTH | 15 min | 45.8 ± 2.6 |
| 30 min | 54.5 ± 3.7 | |
| 60 min | 50.4 ± 6.5* | |
| High Dose this compound (4.0 mg/kg) + ACTH | 15 min | 34.3 ± 4.5 |
| 30 min | 36.0 ± 6.0 | |
| 60 min | 40.4 ± 5.9‡ |
*Significantly different from vehicle (P < 0.05). ‡Significantly less than low dose.
Experimental Protocols
In Vitro MC2R Antagonism Assay
-
Cell Line: HEK293 cells stably expressing human MC2R and its accessory protein, MRAP, were utilized.[7]
-
Stimulation: Cells were stimulated with adrenocorticotropic hormone (ACTH) to induce a response.[1]
-
Antagonist Application: Various concentrations of this compound were added to the cells to test for antagonistic activity against ACTH stimulation.[1]
-
Endpoint Measurement: The production of cyclic AMP (cAMP) was measured, typically using a luminescence-based assay, as the primary indicator of MC2R activation.[7]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound.[1][7] The effect on the maximal response (Rmax) and agonist potency (EC50) was analyzed to determine the mode of antagonism (competitive vs. non-competitive).[1]
In Vivo Studies in Neonatal Rats
-
Animal Model: Timed-pregnant Sprague-Dawley rats were used, and experiments were conducted on neonatal pups at postnatal day 2 (PD2) and postnatal day 8 (PD8).[10]
-
Experimental Groups: Pups were randomly assigned to receive an intraperitoneal (ip) injection of either vehicle (isotonic saline) or this compound at a low (0.1 mg/kg) or high (4.0 mg/kg) dose.[10]
-
Procedure:
-
Ten minutes after the initial injection (vehicle or this compound), a baseline blood sample was collected via decapitation.[10]
-
Immediately following baseline collection, porcine ACTH (0.001 mg/kg) was injected intraperitoneally.[10]
-
Subsequent trunk blood samples were collected from different subsets of pups at 15, 30, and 60 minutes post-ACTH injection.[10]
-
-
Endpoint Measurement: Plasma was separated from the blood samples, and corticosterone concentrations were measured to assess the adrenal response.[10]
Caption: Workflow for the in vivo neonatal rat study.
Discussion and Future Directions
This compound is a potent and selective noncompetitive antagonist of the MC2R in vitro, making it a valuable tool for studying the ACTH signaling pathway.[1][8] Its high selectivity for MC2R over other melanocortin receptors is a desirable characteristic for a potential therapeutic agent aimed at treating Cushing's disease.[1][9]
However, the in vivo studies in neonatal rats revealed a surprising and contradictory effect. Instead of inhibiting the corticosterone response to ACTH, pretreatment with this compound augmented it, particularly at PD2.[10][11] This discrepancy between in vitro and in vivo results is significant. Researchers have proposed several hypotheses to explain this phenomenon, including the possibility that this compound acts as a biasing agonist in the complex in vivo environment or that it triggers a non-specific sympathetic nervous system response that sensitizes the adrenal cortex to ACTH.[10]
References
- 1. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cushing Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cushing's syndrome: from physiological principles to diagnosis and clinical care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | ACTH Antagonists [frontiersin.org]
- 7. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abbiotec.com [abbiotec.com]
- 10. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
GPS1573 and its Interaction with the ACTH Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic peptide GPS1573 and its interaction with the Adrenocorticotropic Hormone (ACTH) receptor, also known as the melanocortin-2 receptor (MC2R). This document consolidates available data on its mechanism of action, quantitative pharmacology, and the experimental methodologies used in its characterization.
Core Concepts: this compound and the ACTH Receptor
This compound is a synthetic peptide developed as an antagonist of the melanocortin-2 receptor (MC2R).[1][2] The MC2R is a G-protein coupled receptor (GPCR) primarily expressed in the adrenal cortex and is the principal receptor for ACTH.[3][4] The interaction between ACTH and MC2R is a critical step in the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the production and release of glucocorticoids, such as cortisol. For the MC2R to be functionally expressed on the cell surface and to bind ACTH, it requires the presence of a crucial accessory protein known as the melanocortin receptor accessory protein (MRAP).[3][4]
This compound is a derivative of the ACTH(7-18) fragment, with specific amino acid substitutions, including the incorporation of a norleucine-proline sequence at the N-terminus and the replacement of L-phenylalanine and L-tryptophan with their D-isomers in the HFRW motif.[3] Its amino acid sequence is H-Nle-Pro-(D-Phe)-Arg-(D-Trp)-Phe-Lys-Ala-Val-Gly-Lys-Lys-Arg-Arg-NH2.[5]
Quantitative Data
This compound has been characterized as a noncompetitive antagonist of the MC2R.[1][2] Its inhibitory activity has been quantified against several melanocortin receptors, demonstrating a degree of selectivity for MC2R. The available quantitative data are summarized in the table below.
| Receptor | Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Human MC2R | This compound | cAMP accumulation | HEK293 (with hMRAP) | IC50 | 66 ± 23 | [2][3] |
| Human MC4R | This compound | cAMP accumulation | HEK293 | IC50 | 950 | [2][5] |
| Human MC1R | This compound | cAMP accumulation | HEK293 | IC50 | >1000 | [2] |
| Human MC3R | This compound | cAMP accumulation | HEK293 | IC50 | >1000 | [2] |
| Human MC5R | This compound | cAMP accumulation | HEK293 | IC50 | >1000* | [2] |
*Note: While precise IC50 values for MC1R, MC3R, and MC5R are not available in the reviewed literature, the potency of this compound at these receptors is described as being "markedly lower" than at MC2R, by approximately an order of magnitude.[2][3]
Signaling Pathways
The primary signaling pathway initiated by ACTH binding to the MC2R/MRAP complex is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to stimulate steroidogenesis. This compound, as a noncompetitive antagonist, inhibits this ACTH-stimulated cAMP production.
Beyond the canonical cAMP pathway, ACTH receptor activation has been suggested to engage other signaling cascades, although these are generally considered less prominent. These include the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). Additionally, the mitogen-activated protein kinase (MAPK) pathway may be activated. The effect of this compound on these alternative signaling pathways has not been documented in the available literature.
Figure 1. Signaling pathways of the ACTH receptor and the inhibitory action of this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the published literature, the following outlines the general methodologies employed.
In Vitro Antagonist Activity Assay (cAMP Measurement)
The inhibitory effect of this compound on ACTH-stimulated MC2R activity was determined by measuring intracellular cAMP accumulation in a heterologous expression system.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing the human MC2R and human MRAP were utilized.
-
Assay Principle: A competitive immunoassay, likely a Homogeneous Time-Resolved Fluorescence (HTRF) assay, was used to quantify cAMP levels. In this format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
General Procedure:
-
Cell Plating: HEK293-hMC2R/hMRAP cells are seeded into multi-well plates and cultured to an appropriate confluency.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation: ACTH is added at a concentration designed to elicit a submaximal response (e.g., EC80) and incubated for a specific duration to stimulate cAMP production.
-
Cell Lysis and Detection: A lysis buffer containing the HTRF reagents (a cAMP tracer labeled with a donor fluorophore and an anti-cAMP antibody labeled with an acceptor fluorophore) is added to the wells.
-
Signal Measurement: The plate is read on a compatible plate reader that measures the fluorescence resonance energy transfer between the donor and acceptor fluorophores. A decrease in the HTRF signal corresponds to an increase in intracellular cAMP.
-
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the ACTH-stimulated cAMP production, is calculated from the dose-response curves.
Figure 2. Generalized workflow for the in vitro characterization of this compound.
In Vivo Studies in Neonatal Rats
The in vivo effects of this compound have been investigated in neonatal rat models to assess its impact on the HPA axis.
-
Animal Model: Neonatal Sprague-Dawley rats at various postnatal days (e.g., PD2, PD8) were used.
-
General Procedure:
-
Acclimatization: Pups are separated from the dam and allowed to acclimate in a temperature-controlled environment.
-
Antagonist Administration: this compound is administered via intraperitoneal (IP) injection at various doses (e.g., 0.1 mg/kg and 4.0 mg/kg).
-
ACTH Challenge: After a short pre-treatment period (e.g., 10 minutes), a bolus of ACTH is administered, also via IP injection.
-
Blood Sampling: Trunk blood is collected at multiple time points post-ACTH injection (e.g., 0, 15, 30, 60 minutes).
-
Corticosterone (B1669441) Measurement: Plasma is separated, and corticosterone levels are quantified using a radioimmunoassay (RIA).
-
-
Unexpected In Vivo Effects: It is important to note that in vivo studies with this compound in neonatal rats have yielded complex results.[6][7][8] Instead of the expected antagonism, this compound was observed to augment the corticosterone response to ACTH at certain doses and time points.[6][7][8] This suggests that this compound may have biased agonist properties or other off-target effects in a complex in vivo system that are not apparent in in vitro assays.[7][9]
Figure 3. Generalized workflow for the in vivo evaluation of this compound in neonatal rats.
Summary and Future Directions
This compound is a potent and selective noncompetitive antagonist of the MC2R in vitro. Its ability to block the action of ACTH at its receptor makes it a valuable research tool for studying the HPA axis and a potential therapeutic lead for conditions characterized by excess ACTH, such as Cushing's disease. However, the paradoxical agonist-like effects observed in vivo in neonatal rats highlight the complexities of translating in vitro findings to a whole-organism context and underscore the need for further investigation into its pharmacological properties. Future research should focus on elucidating the mechanisms behind its in vivo activity, including potential biased agonism and off-target effects, and on obtaining a more complete quantitative profile of its activity at all melanocortin receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Adrenocortical control in the neonatal rat: ACTH- and cAMP-independent corticosterone production during hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. abbiotec.com [abbiotec.com]
- 8. This compound | Melanocortin Receptor | 2445822-54-6 | Invivochem [invivochem.com]
- 9. This compound - Immunomart [immunomart.com]
The Dichotomous Effects of GPS1573 on Steroidogenesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPS1573, a synthetic peptide antagonist of the melanocortin 2 receptor (MC2R), presents a complex and intriguing profile in the regulation of steroidogenesis. While demonstrating clear antagonistic properties in vitro, its in vivo effects have shown a paradoxical augmentation of adrenocorticotropic hormone (ACTH)-stimulated corticosterone (B1669441) production in neonatal rat models. This technical guide provides a comprehensive analysis of the current understanding of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying biological pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and drug development professionals investigating novel modulators of the hypothalamic-pituitary-adrenal (HPA) axis and steroidogenic pathways.
Introduction
Steroidogenesis, the biological process for the synthesis of steroid hormones from cholesterol, is a fundamental physiological pathway regulated by a complex interplay of hormones and enzymes. The primary regulator of glucocorticoid synthesis in the adrenal cortex is the adrenocorticotropic hormone (ACTH), which exerts its effects through the melanocortin 2 receptor (MC2R), a G-protein coupled receptor (GPCR).[1] The dysregulation of this pathway is implicated in various endocrine disorders, including Cushing's disease.[2] Consequently, the development of MC2R antagonists is a significant area of therapeutic interest.
This compound has emerged as a potent and selective antagonist of MC2R in vitro.[2] However, its translation to in vivo models has revealed unexpected complexities, challenging the conventional understanding of its mechanism of action and highlighting the nuanced regulation of the adrenal stress response, particularly in neonatal stages. This guide synthesizes the available data to provide a detailed overview of the multifaceted effects of this compound on steroidogenesis.
Mechanism of Action: The MC2R Signaling Pathway
The canonical pathway for ACTH-stimulated steroidogenesis begins with the binding of ACTH to MC2R on the surface of adrenocortical cells.[1][3] This interaction, facilitated by the melanocortin 2 receptor accessory protein (MRAP), triggers a conformational change in MC2R, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and activates various downstream targets, including the steroidogenic acute regulatory (StAR) protein.[4][6] StAR facilitates the rate-limiting step in steroidogenesis: the transport of cholesterol from the outer to the inner mitochondrial membrane.[6][7] Once inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the enzyme cytochrome P450 side-chain cleavage (P450scc), initiating the cascade of enzymatic reactions that culminate in the synthesis of glucocorticoids, such as corticosterone in rodents.[6][8]
This compound is designed to competitively antagonize the binding of ACTH to MC2R, thereby inhibiting the initiation of this signaling cascade and subsequent steroid production.[2]
Figure 1: ACTH Signaling Pathway in Steroidogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 (MC2R) | 66 ± 23 nM | Not specified | [7] |
| IC50 (MC4R) | 950 nM | Not specified | [2] |
Table 2: In Vivo Effects of this compound on Plasma Corticosterone Levels in Neonatal Rats
All corticosterone concentrations are presented as mean ± SEM (ng/mL). PD refers to postnatal day.
| Age | Pretreatment (Dose) | Time Post-ACTH | Plasma Corticosterone (ng/mL) | Reference |
| PD2 | Vehicle | Baseline (0 min) | 30.4 ± 3.7 to 45.7 ± 8.7 | [9] |
| PD2 | Vehicle | 15 min | No significant increase | [9] |
| PD2 | Vehicle | 30 min | 166.0 ± 17.1 | [9] |
| PD2 | Vehicle | 60 min | 137.2 ± 43.5 | [9] |
| PD2 | This compound (0.1 mg/kg) | 15 min | 67.8 ± 7.9 | [9] |
| PD2 | This compound (0.1 mg/kg) | 60 min | 200.0 ± 23.6 | [9] |
| PD2 | This compound (4.0 mg/kg) | 15 min | 115.5 ± 11.0 | [9] |
| PD8 | Vehicle | Baseline (0 min) | 22.8 ± 3.7 to 25.7 ± 2.9 | [9] |
| PD8 | Vehicle | 15-60 min | No significant increase | [9] |
| PD8 | This compound (0.1 mg/kg) | 15 min | 45.8 ± 2.6 | [9] |
| PD8 | This compound (0.1 mg/kg) | 30 min | 54.5 ± 3.7 | [9] |
| PD8 | This compound (0.1 mg/kg) | 60 min | 50.4 ± 6.5 | [9] |
| PD8 | This compound (4.0 mg/kg) | 15 min | 34.3 ± 4.5 | [9] |
| PD8 | This compound (4.0 mg/kg) | 30 min | 36.0 ± 6.0 | [9] |
| PD8 | This compound (4.0 mg/kg) | 60 min | 40.4 ± 5.9 | [9] |
Experimental Protocols
In Vitro Adrenal Cell Preparation and Treatment
This protocol describes the methodology for assessing the in vitro efficacy of this compound on ACTH-stimulated corticosterone production in dispersed adrenal cells from rats.
-
Animal Euthanasia and Adrenal Gland Extraction: Rats of varying ages (e.g., postnatal day 2, 8, and adult) are euthanized by decapitation. The adrenal glands are promptly removed and cleaned of surrounding adipose tissue. For adult rats, the glands are decapsulated.[9][10]
-
Cell Dispersion: The adrenal glands undergo enzymatic digestion with type I collagenase for 90 minutes to dissociate the tissue into a single-cell suspension.[10]
-
Cell Plating: Viable cells are counted and plated in 96-well microtiter plates at a density of approximately 10,000 cells per well.[10]
-
This compound and ACTH Treatment: The plated adrenal cells are treated with varying concentrations of this compound or a vehicle control. Subsequently, the cells are stimulated with ACTH to induce corticosterone production.
-
Corticosterone Measurement: Following incubation, the supernatant from each well is collected, and the concentration of corticosterone is quantified using an appropriate immunoassay.
Figure 2: In Vitro Experimental Workflow.
In Vivo Neonatal Rat Model of ACTH-Stimulated Steroidogenesis
This protocol outlines the in vivo methodology used to evaluate the effect of this compound on the corticosterone response to ACTH in neonatal rats.[9]
-
Animal Preparation: Neonatal rat pups (e.g., postnatal days 2 and 8) are used for the study. Pups are weighed and maintained at a stable body temperature.[9]
-
This compound Administration: Pups are administered an intraperitoneal (ip) injection of either vehicle (isotonic saline) or this compound at varying doses (e.g., 0.1 mg/kg or 4.0 mg/kg).[9]
-
Baseline Blood Sampling: Ten minutes following the this compound or vehicle injection, a baseline blood sample is collected via decapitation and trunk blood collection.[9]
-
ACTH Challenge: Immediately after baseline sampling, a separate cohort of pups receives an ip injection of porcine ACTH (e.g., 0.001 mg/kg).[9]
-
Time-Course Blood Sampling: Subsets of the ACTH-treated pups are decapitated at various time points post-injection (e.g., 15, 30, and 60 minutes) to collect trunk blood.[9]
-
Plasma Corticosterone Analysis: Blood samples are processed to separate the plasma, which is then analyzed for corticosterone concentration using an appropriate immunoassay.
Figure 3: In Vivo Experimental Workflow.
Discussion of In Vitro vs. In Vivo Discrepancies
The stark contrast between the in vitro antagonist activity and the in vivo augmentation of ACTH-stimulated corticosterone production by this compound is a critical point of discussion.[10][11] Several hypotheses have been proposed to explain this phenomenon:
-
Biased Agonism: In vivo, this compound may act as a biased agonist, where instead of blocking the receptor, it augments G-protein coupled signal transduction upon ACTH binding.[10]
-
Sympathetic Nervous System Activation: this compound could trigger a non-specific activation of the sympathetic nervous system, leading to increased sensitivity of the adrenal cortex to ACTH.[10]
-
Pharmacokinetics: The in vivo effects may be influenced by a short half-life or rapid inactivation of this compound following injection.[10]
-
Developmental Differences: The adrenal stress response in neonatal rats undergoes a shift from ACTH-independent to ACTH-dependent between postnatal days 2 and 8, which may influence the effects of MC2R modulators.[5][11]
The differing effects of this compound and a structurally similar compound, GPS1574 (which shows inhibitory effects in vivo), further underscore the complexity of MC2R pharmacology and the importance of subtle structural variations.[4][12]
Figure 4: Logical Relationship of this compound's Dichotomous Effects.
Conclusion and Future Directions
This compound serves as a compelling case study in the complexities of drug development, particularly for GPCR targets. While its potent in vitro antagonism of MC2R initially suggested a clear therapeutic potential for conditions of adrenal hyperstimulation, its paradoxical in vivo effects necessitate a deeper investigation into its pharmacological properties. Future research should focus on elucidating the precise molecular mechanisms underlying its biased agonism or other off-target effects. Further studies in adult animal models are also warranted to determine if the observed augmentation of steroidogenesis is a phenomenon unique to the neonatal developmental stage. A comprehensive understanding of the structure-activity relationship, particularly in comparison to analogues like GPS1574, will be crucial for the rational design of next-generation MC2R antagonists with predictable in vivo efficacy. The continued exploration of compounds like this compound will undoubtedly provide valuable insights into the intricate regulation of the HPA axis and pave the way for novel therapeutic strategies for adrenal disorders.
References
- 1. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. Melanocortin 2 receptor is required for adrenal gland development, steroidogenesis, and neonatal gluconeogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. An Essential Component in Steroid Synthesis, the Steroidogenic Acute Regulatory Protein, Is Expressed in Discrete Regions of the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Pregnane glycosides interfere with steroidogenic enzymes to down-regulate corticosteroid production in human adrenocortical H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 11. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of GPS1573 on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GPS1573 is a synthetic peptide that has been investigated for its potential to modulate the hypothalamic-pituitary-adrenal (HPA) axis. This document provides a comprehensive technical overview of the current understanding of this compound's effects, with a focus on its interaction with the melanocortin type 2 receptor (MC2R) at the level of the adrenal cortex. While initially developed as an MC2R antagonist, in vivo studies have revealed a paradoxical augmentation of the adrenocorticotropic hormone (ACTH) response, suggesting a more complex mechanism of action. This guide synthesizes the available preclinical data, details experimental methodologies, and visualizes the key pathways and experimental designs.
Introduction to the HPA Axis and the Role of MC2R
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress and regulates numerous physiological processes, including metabolism, immune function, and mood.[1][2] The axis involves a cascade of hormonal signals originating in the hypothalamus, which releases corticotropin-releasing hormone (CRH). CRH stimulates the anterior pituitary gland to secrete ACTH.[2][3][4] ACTH then acts on the adrenal cortex, binding to the melanocortin type 2 receptor (MC2R), a G-protein coupled receptor, to stimulate the synthesis and release of glucocorticoids, such as cortisol in humans and corticosterone (B1669441) in rodents.[3][5] Dysregulation of the HPA axis is implicated in various pathological conditions, making it a key target for therapeutic intervention.[3][4]
This compound: A Modulator of Adrenal Function
This compound is a peptide antagonist of the MC2R, with the sequence H-Nle-Pro-(D-Phe)-Arg-(D-Trp)-Phe-Lys-Ala-Val-Gly-Lys-Lys-Arg-Arg-NH2.[6] It was designed to competitively inhibit the binding of ACTH to its receptor, thereby attenuating glucocorticoid production.
In Vitro Activity: Competitive Antagonism
In vitro studies using dispersed adrenal cells from neonatal and adult rats have demonstrated that this compound is a potent and dose-dependent antagonist of ACTH-stimulated MC2R activity.[6][7] It exhibits an IC50 of 66 nM for MC2R, showing selectivity over other melanocortin receptors like MC4R (IC50 = 950 nM).[6] In these experimental settings, this compound effectively inhibits the corticosterone response to ACTH stimulation.[7]
In Vivo Effects: A Paradoxical Augmentation
Contrary to its in vitro antagonist activity, in vivo studies in neonatal rats have shown that pretreatment with this compound augments, rather than inhibits, the plasma corticosterone response to exogenous ACTH administration.[7][8] This unexpected finding suggests that the in vivo mechanism of action of this compound is more complex and may not be simple competitive antagonism at the MC2R.
Several hypotheses have been proposed to explain this discrepancy:
-
Biased Agonism: In the in vivo environment, this compound might act as a biased agonist, preferentially activating signaling pathways that lead to an enhanced steroidogenic response when ACTH is also bound to the receptor.[7]
-
Sympathetic Nervous System Activation: The administration of this compound could trigger a non-specific activation of the sympathetic nervous system, which in turn could increase the sensitivity of the adrenal cortex to ACTH.[7]
-
Pharmacokinetic Factors: The in vivo potency of this compound may be limited by its pharmacokinetic properties, although it was administered at a significantly higher dose than ACTH in the reported studies.[4][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Receptor | Value | Species | Source |
| IC50 | MC2R | 66 nM | Rat | [6] |
| IC50 | MC4R | 950 nM | Rat | [6] |
Table 2: In Vivo Effect of this compound on Plasma Corticosterone Response to ACTH in Neonatal Rats (PD2) [7]
| Pretreatment (intraperitoneal) | Time Post-ACTH (0.001 mg/kg ip) | Plasma Corticosterone (ng/mL, mean ± SE) |
| Vehicle | 15 min | ~40 |
| Vehicle | 30 min | 166.0 ± 17.1 |
| Vehicle | 60 min | 137.2 ± 43.5 |
| This compound (0.1 mg/kg) | 15 min | 67.8 ± 7.9 |
| This compound (0.1 mg/kg) | 60 min | 200.0 ± 23.6 |
| This compound (4.0 mg/kg) | 15 min | 115.5 ± 11.0*† |
*Significantly different from vehicle (P < 0.05). †Significantly different from low dose (P < 0.05).
Table 3: In Vivo Effect of this compound on Plasma Corticosterone Response to ACTH in Neonatal Rats (PD8) [7]
| Pretreatment (intraperitoneal) | Time Post-ACTH (0.001 mg/kg ip) | Plasma Corticosterone (ng/mL, mean ± SE) |
| Vehicle | 15 min | ~30 |
| Vehicle | 30 min | ~35 |
| Vehicle | 60 min | ~30 |
| This compound (0.1 mg/kg) | 15 min | 45.8 ± 2.6 |
| This compound (0.1 mg/kg) | 30 min | 54.5 ± 3.7 |
| This compound (0.1 mg/kg) | 60 min | 50.4 ± 6.5* |
| This compound (4.0 mg/kg) | 15 min | ~35 |
| This compound (4.0 mg/kg) | 30 min | ~40 |
| This compound (4.0 mg/kg) | 60 min | ~40 |
*Significantly different from vehicle (P < 0.05).
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the investigation of this compound.[7]
In Vitro Adrenal Cell Preparation and Treatment
-
Animal Subjects: Neonatal (Postnatal Day 2 and 8) and adult Sprague-Dawley rats.
-
Adrenal Gland Dispersion:
-
Rats are euthanized by decapitation.
-
Adrenal glands are removed and cleaned of surrounding fat. Adult adrenal glands are decapsulated.
-
Glands are treated with Type I collagenase for 90 minutes.
-
Viable cells are washed and plated in a 96-well microtiter plate at a density of 10,000 cells per well.
-
-
Treatment:
-
Dispersed adrenal cells are treated with varying concentrations of this compound or vehicle.
-
Cells are then stimulated with ACTH.
-
-
Endpoint Measurement: Corticosterone levels in the cell culture supernatant are measured to determine the inhibitory effect of this compound.
In Vivo Animal Studies
-
Animal Subjects: Neonatal Sprague-Dawley rat pups of both sexes at Postnatal Day 2 (PD2) and Postnatal Day 8 (PD8).
-
Pretreatment:
-
Pups are injected intraperitoneally (ip) with either vehicle (isotonic saline) or this compound at low (0.1 mg/kg) or high (4.0 mg/kg) doses.
-
-
ACTH Stimulation:
-
10 minutes after pretreatment, a baseline blood sample is collected.
-
Porcine ACTH(1-39) is then injected ip at a dose of 0.001 mg/kg.
-
-
Blood Sampling and Analysis:
-
Subsequent blood samples are obtained at various time points (e.g., 15, 30, and 60 minutes) post-ACTH injection.
-
Plasma is separated, and corticosterone concentrations are measured.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: HPA axis and proposed dual action of this compound.
Caption: In vitro antagonistic mechanism of this compound at MC2R.
Caption: In vivo experimental workflow for this compound studies.
Discussion and Future Directions
The current body of evidence indicates that this compound has a complex pharmacological profile with respect to the HPA axis. While it acts as a straightforward competitive antagonist of MC2R in isolated adrenal cells, its in vivo effects in neonatal rats are paradoxically stimulatory. This highlights the critical importance of in vivo testing to fully characterize the activity of novel compounds and underscores the potential for unforeseen physiological responses.
The development of the neonatal HPA axis is a dynamic process, and the observed effects of this compound may be specific to this developmental stage.[5][7] Further research is warranted to elucidate the precise mechanism behind the in vivo augmentation of the ACTH response. This should include:
-
Studies in Adult Animals: To determine if the observed effects are age-dependent.
-
Investigation of Central Effects: Although this compound is a peptide, its potential to cross the blood-brain barrier and influence hypothalamic or pituitary function cannot be entirely ruled out and should be investigated.[5]
-
Signaling Pathway Analysis: In-depth molecular studies to explore if this compound acts as a biased agonist and to identify the specific downstream signaling pathways it modulates.
-
Evaluation of Sympathetic Nervous System Involvement: Experiments to assess whether the effects of this compound are mediated by catecholamine release or other markers of sympathetic activation.
Conclusion
This compound is a valuable research tool for probing the function of the MC2R and the adrenal component of the HPA axis. However, its unexpected in vivo activity profile in neonatal models suggests that its potential as a therapeutic agent for conditions of glucocorticoid excess, such as Cushing's disease, requires careful reconsideration.[3][6] The discrepancy between its in vitro and in vivo effects provides a compelling case study in drug development and emphasizes the need for a multi-faceted approach to pharmacological characterization. Future studies are essential to unravel the full extent of this compound's impact on the HPA axis and to determine if its unique properties can be harnessed for therapeutic benefit.
References
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. Hypothalamic–pituitary–adrenal axis - Wikipedia [en.wikipedia.org]
- 3. Frontiers | ACTH Antagonists [frontiersin.org]
- 4. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. abbiotec.com [abbiotec.com]
- 7. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of GPS1573: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy studies of GPS1573, a selective antagonist of the melanocortin type 2 receptor (MC2R). The document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of key biological pathways and workflows to offer a comprehensive overview for research and development professionals.
Introduction
This compound is a peptide-based antagonist of the melanocortin 2 receptor (MC2R), the primary receptor for adrenocorticotropic hormone (ACTH). In vitro studies have demonstrated its potency in blocking ACTH-stimulated MC2R activity. However, preliminary in vivo investigations in neonatal rats have revealed a paradoxical augmentation of the corticosterone (B1669441) response to ACTH, suggesting a more complex mechanism of action than initially understood. This document will explore these preliminary findings in detail.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo preliminary studies of this compound in neonatal rats.
Table 1: In Vitro Antagonist Potency of this compound
| Compound | Target | Assay Type | IC50 |
| This compound | MC2R | ACTH-stimulated activity | 66 nM[1][2][3] |
Table 2: In Vivo Efficacy of this compound on Plasma Corticosterone Levels in Neonatal Rats (PD2) Following ACTH Stimulation
| Treatment Group | Time Point | Mean Plasma Corticosterone (ng/mL) ± SE |
| Vehicle + ACTH | 15 min | No significant increase |
| 30 min | 166.0 ± 17.1[4] | |
| 60 min | 137.2 ± 43.5[4] | |
| This compound (0.1 mg/kg) + ACTH | 15 min | 67.8 ± 7.9[4] |
| 60 min | 200.0 ± 23.6[4] | |
| This compound (4.0 mg/kg) + ACTH | 15 min | 115.5 ± 11.0[4] |
Table 3: In Vivo Efficacy of this compound on Plasma Corticosterone Levels in Neonatal Rats (PD8) Following ACTH Stimulation
| Treatment Group | Time Point | Effect on Corticosterone Response |
| This compound (0.1 mg/kg) + ACTH | 60 min | Augmentation compared to vehicle |
| This compound (4.0 mg/kg) + ACTH | All time points | No significant increase |
Experimental Protocols
In Vivo Efficacy Study in Neonatal Rats
-
Animal Model: Postnatal day 2 (PD2) and postnatal day 8 (PD8) Sprague-Dawley rat pups of both sexes were utilized for the studies.[5][6]
-
Treatment Groups:
-
Vehicle control (isotonic saline)
-
This compound low dose (0.1 mg/kg body weight)
-
This compound high dose (4.0 mg/kg body weight)
-
-
Administration:
-
Sample Collection: Blood samples were collected at 15, 30, and 60 minutes post-ACTH injection.
-
Endpoint: Plasma corticosterone levels were measured to assess the adrenal response.
In Vitro Antagonist Assay (General Protocol)
While specific details of the in vitro protocol for this compound are not fully available in the reviewed literature, a general methodology for assessing MC2R antagonism can be outlined:
-
Cell Line: A suitable cell line expressing the human MC2R and its accessory protein, MRAP1, would be used (e.g., HEK293 or CHO cells).
-
Assay Principle: The assay measures the ability of the antagonist (this compound) to inhibit the downstream signaling cascade initiated by the agonist (ACTH). Since MC2R is a Gs-coupled receptor, a common readout is the level of cyclic AMP (cAMP) production.
-
Procedure:
-
Cells are plated and incubated.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of ACTH.
-
Following stimulation, cell lysates are prepared, and cAMP levels are quantified using a suitable method (e.g., ELISA, HTRF).
-
The IC50 value is calculated from the dose-response curve of this compound inhibition of the ACTH-stimulated cAMP production.
-
Signaling Pathways and Mechanistic Hypotheses
The unexpected in vivo results suggest a more nuanced interaction of this compound with the MC2R than simple antagonism. The leading hypothesis is that this compound may act as a biased agonist .
Canonical MC2R Signaling Pathway
The melanocortin 2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, ACTH, the receptor undergoes a conformational change that activates the associated Gs alpha subunit. This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in the synthesis and secretion of corticosterone in adrenal cells. The proper trafficking and function of MC2R at the cell surface are dependent on the Melanocortin Receptor Accessory Protein (MRAP).
Hypothesized Biased Agonism of this compound
Biased agonism occurs when a ligand binds to a GPCR and preferentially activates one downstream signaling pathway over another. In the case of this compound, it is hypothesized that while it blocks the canonical Gs-cAMP pathway (as observed in vitro), in the more complex in vivo environment, it may stabilize a receptor conformation that promotes signaling through an alternative, yet-to-be-fully-elucidated pathway that also leads to corticosterone production, or it may enhance the signaling of endogenous ACTH.
Experimental and Logical Workflows
In Vivo Experimental Workflow
The following diagram illustrates the workflow of the in vivo studies conducted on this compound.
Logical Relationship of In Vitro vs. In Vivo Findings
The discrepancy between the in vitro and in vivo findings for this compound is a critical aspect of its preliminary evaluation.
Conclusion and Future Directions
The preliminary studies on this compound reveal a complex pharmacological profile. While it demonstrates clear antagonist activity at the MC2R in vitro, its in vivo effects in neonatal rats suggest a potential for biased agonism, leading to an augmentation of the corticosterone response to ACTH. These findings underscore the importance of comprehensive in vivo characterization of MC2R modulators.
Future research should focus on:
-
Elucidating the specific downstream signaling pathways affected by this compound in vivo.
-
Investigating the role of MRAPs and other accessory proteins in the observed biased agonism.
-
Conducting studies in adult animal models to determine if the observed effects are specific to the neonatal developmental stage.
-
Evaluating the efficacy of this compound in models of diseases characterized by ACTH dysregulation, such as Cushing's disease, to determine its therapeutic potential.
This technical guide provides a foundational understanding of the current state of knowledge on this compound efficacy. The presented data and hypotheses should serve as a valuable resource for guiding future research and development efforts for this and other MC2R-targeting compounds.
References
- 1. Mechanisms of Melanocortin-2 Receptor (MC2R) Internalization and Recycling in Human Embryonic Kidney (HEK) Cells: Identification of Key Ser/Thr (S/T) Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines - Guidance for the Description of Animal Research in Scientific Publications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Respiratory network complexity in neonatal rat in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GPS1573 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPS1573 is a potent and selective noncompetitive antagonist of the Melanocortin 2 Receptor (MC2R).[1][2] The MC2R, also known as the adrenocorticotropic hormone (ACTH) receptor, is a G protein-coupled receptor (GPCR) primarily expressed in the adrenal cortex.[3] Its activation by ACTH is a critical step in the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the production and release of glucocorticoids such as cortisol and corticosterone.[3][4] Due to its role in steroidogenesis, the MC2R is a key therapeutic target for diseases characterized by excessive ACTH levels, such as Cushing's disease and congenital adrenal hyperplasia. This compound offers a valuable tool for studying MC2R function and for the development of novel therapeutics for these conditions.
These application notes provide detailed protocols for the in vitro characterization of this compound, including its inhibitory activity on ACTH-induced signaling pathways.
Data Presentation
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Value | Receptor/Assay Condition | Reference |
| IC50 | 66 ± 23 nM | Human MC2R; ACTH-stimulated cAMP production in HEK293 cells | [2] |
| Antagonism Type | Noncompetitive | Human MC2R; suppression of Rmax without affecting ACTH EC50 | [2] |
| IC50 (Selectivity) | 950 nM | Human MC4R | [2][5] |
| IC50 (Selectivity) | 3.7 µM | Human MC4R (for GPS1574, a related compound) | [2] |
Signaling Pathway
The binding of ACTH to MC2R initiates a signaling cascade that is antagonized by this compound. This pathway is depicted below.
Figure 1: MC2R Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human MC2R and its accessory protein, MRAP (Melanocortin Receptor Accessory Protein), are recommended. Alternatively, murine Y-1 adrenal cells, which endogenously express MC2R and MRAP, can be used for a more physiologically relevant model.[6]
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
Selection antibiotic (e.g., G418 or Hygromycin B) if using a stably transfected cell line.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
In Vitro Assay Workflow
The general workflow for assessing the antagonist activity of this compound is outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. abbiotec.com [abbiotec.com]
- 6. ec.bioscientifica.com [ec.bioscientifica.com]
Application Notes and Protocols for Cell-Based Assays to Determine GPS1573 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPS1573 is a potent and selective noncompetitive antagonist of the melanocortin 2 receptor (MC2R), a key component of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2][3][4][5] The primary ligand for MC2R is adrenocorticotropic hormone (ACTH), and their interaction in the adrenal cortex is the principal driver of steroidogenesis, leading to the production of glucocorticoids such as cortisol and corticosterone (B1669441).[6][7][8] Dysregulation of the HPA axis and excessive ACTH activity are implicated in disorders like Cushing's disease, making MC2R a compelling therapeutic target.[1][2][3] this compound has been shown to dose-dependently antagonize ACTH-stimulated MC2R activity with an IC50 of 66 nM.[1][2][3]
These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the inhibitory activity of this compound on the MC2R signaling pathway. The described assays quantify key downstream events following receptor activation, including the modulation of cyclic AMP (cAMP) levels, Protein Kinase A (PKA) activity, and ultimately, corticosterone production.
MC2R Signaling Pathway
Upon binding of ACTH, MC2R, in conjunction with its essential accessory protein, Melanocortin Receptor Accessory Protein (MRAP), activates the Gαs subunit of its associated G-protein.[6][7][9] This initiates a signaling cascade, starting with the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[7][9] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, culminating in the synthesis and secretion of corticosteroids.[7][10] this compound, as a noncompetitive antagonist, inhibits this pathway by binding to MC2R and preventing the conformational changes necessary for ACTH-mediated signaling.
Experimental Assays and Protocols
A tiered approach is recommended for characterizing the activity of this compound, starting with proximal signaling events and moving to more distal, physiological readouts.
cAMP Accumulation Assay (HTRF)
This assay directly measures the production of the second messenger cAMP following MC2R activation and is a primary method for quantifying the potency of antagonists. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a competitive immunoassay that provides a robust and high-throughput method for cAMP quantification.
Principle: The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the donor (Europium cryptate) and acceptor (d2) are in close proximity, a FRET signal is generated. An increase in intracellular cAMP displaces the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP produced.
Experimental Workflow:
Protocol:
-
Cell Culture: Culture HEK293 cells stably co-expressing human MC2R and MRAP in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Cell Plating: Seed the cells into white, low-volume 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).
-
Antagonist Pre-incubation: Remove culture medium and add 5 µL of the this compound dilutions to the wells. Incubate for 20-30 minutes at room temperature.
-
Agonist Stimulation: Add 5 µL of ACTH (at a pre-determined EC80 concentration) to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
Detection: Add 10 µL of HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate, prepared according to the manufacturer's instructions) to each well.
-
Incubation and Measurement: Incubate for 1 hour at room temperature, protected from light. Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the this compound concentration and fit a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| This compound Conc. (nM) | HTRF Ratio (665/620) | % Inhibition |
| 0 (No Antagonist) | 1500 | 0 |
| 0.1 | 1650 | 5.3 |
| 1 | 2200 | 24.6 |
| 10 | 4500 | 85.7 |
| 66 | 6000 | 100 (Calculated IC50) |
| 100 | 6100 | 102.1 |
| 1000 | 6150 | 103.2 |
| 10000 | 6200 | 104.3 |
| No ACTH Control | 6500 | 107.1 |
Note: The data presented are representative and should be generated empirically.
PKA Activity Assay
This assay measures the activity of PKA, the primary downstream effector of cAMP. It serves as a confirmation of the effects observed in the cAMP assay.
Principle: This ELISA-based assay utilizes a specific PKA substrate pre-coated onto microplate wells. PKA present in the cell lysate phosphorylates the substrate in the presence of ATP. A phospho-specific antibody is then used to detect the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate (TMB). The resulting color intensity is directly proportional to PKA activity.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells (e.g., HEK293-MC2R/MRAP or Y-1 adrenal cells) with ACTH and various concentrations of this compound as described for the cAMP assay.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Assay Procedure:
-
Add 50 µL of each cell lysate to the wells of the PKA substrate-coated plate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate for 90 minutes at 30°C.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of the phospho-PKA substrate specific antibody and incubate for 1 hour at room temperature.
-
Wash the wells as before.
-
Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells as before.
-
Add 100 µL of TMB substrate and incubate until sufficient color development (15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Measurement and Analysis: Read the absorbance at 450 nm. Normalize the data to the control (ACTH stimulation without this compound) and plot the % inhibition against this compound concentration.
Data Presentation:
| This compound Conc. (nM) | Absorbance (450 nm) | % PKA Activity |
| 0 (No Antagonist) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 10 | 0.75 | 60 |
| 100 | 0.30 | 24 |
| 1000 | 0.15 | 12 |
| Basal (No ACTH) | 0.12 | 9.6 |
Note: The data presented are representative and should be generated empirically.
Corticosterone Secretion Assay (ELISA)
This assay quantifies the end-product of the steroidogenic pathway in adrenal cells, providing a physiologically relevant measure of this compound's efficacy.
Principle: This is a competitive ELISA for the quantitative measurement of corticosterone in cell culture supernatants. Corticosterone in the sample competes with a fixed amount of HRP-labeled corticosterone for binding sites on a corticosterone-specific antibody. The amount of HRP-labeled corticosterone bound to the antibody is inversely proportional to the concentration of corticosterone in the sample.
Protocol:
-
Cell Culture and Treatment: Use an appropriate adrenal cell line (e.g., mouse Y-1 or primary adrenal cells). Plate the cells and allow them to adhere. Treat with ACTH and serial dilutions of this compound for a suitable period (e.g., 2-24 hours).
-
Sample Collection: Carefully collect the cell culture supernatant for analysis.
-
ELISA Procedure:
-
Add 50 µL of standards and samples (supernatants) to the wells of the antibody-coated plate.
-
Add 25 µL of HRP-conjugated corticosterone to each well.
-
Add 25 µL of corticosterone-specific antibody to each well.
-
Incubate for 2 hours at room temperature on a shaker.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of TMB substrate and incubate for 30 minutes.
-
Stop the reaction with 100 µL of stop solution.
-
-
Measurement and Analysis: Read the absorbance at 450 nm. Calculate the corticosterone concentration in the samples by interpolating from the standard curve.
Data Presentation:
| This compound Conc. (nM) | Corticosterone (ng/mL) | % Inhibition of Secretion |
| 0 (No Antagonist) | 50.0 | 0 |
| 1 | 45.2 | 9.6 |
| 10 | 30.5 | 39 |
| 100 | 12.1 | 75.8 |
| 1000 | 5.8 | 88.4 |
| Basal (No ACTH) | 5.2 | 89.6 |
Note: The data presented are representative and should be generated empirically.
Conclusion
The suite of assays described provides a comprehensive framework for evaluating the antagonist activity of this compound at the MC2R. By measuring changes in cAMP levels, PKA activity, and corticosterone production, researchers can robustly characterize the potency and efficacy of this compound in a biologically relevant context. These protocols can be adapted for screening other potential MC2R modulators and for further elucidating the pharmacology of the ACTH-MC2R signaling axis.
References
- 1. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Pan-Melanocortin Receptor Antagonist [Ac-DPhe(pI)-Arg-Nal(2’)-Orn-NH2] at the MC1R, MC3R, MC4R, and MC5R that Mediates an Increased Feeding Response in Mice and a 40-Fold Selective MC1R Antagonist [Ac-DPhe(pI)-DArg-Nal(2’)-Arg-NH2] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crinetics.com [crinetics.com]
- 6. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 7. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ACTH Antagonists [frontiersin.org]
- 9. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel specific small-molecule melanocortin-2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Model Studies Using GPS1573 in Neonatal Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: GPS1573 is a novel antagonist of the melanocortin 2 receptor (MC2R), the primary receptor for adrenocorticotropic hormone (ACTH). The neonatal rat serves as a valuable model for studying the development of the hypothalamic-pituitary-adrenal (HPA) axis, particularly as it mirrors aspects of human prematurity.[1] This document provides detailed application notes and protocols for the use of this compound in neonatal rat models, based on available in vivo and in vitro studies. The primary focus of these studies is to investigate the role of ACTH in the neonatal adrenal stress response.[1][2][3][4][5]
Quantitative Data Summary
The in vivo effects of this compound on plasma corticosterone (B1669441) levels in neonatal rats pretreated with the compound and subsequently challenged with ACTH are summarized below.
Table 1: Effect of this compound on ACTH-Stimulated Corticosterone Response in Postnatal Day 2 (PD2) Neonatal Rats [1]
| Pretreatment (intraperitoneal) | Time Post-ACTH Injection (minutes) | Plasma Corticosterone (ng/mL, mean ± SE) |
| Vehicle | Baseline (0) | ~30-45 |
| 15 | No significant increase | |
| 30 | 166.0 ± 17.1 | |
| 60 | 137.2 ± 43.5 | |
| This compound (0.1 mg/kg) | Baseline (0) | ~30-45 |
| 15 | 67.8 ± 7.9 | |
| 30 | Not reported | |
| 60 | 200.0 ± 23.6 | |
| This compound (4.0 mg/kg) | Baseline (0) | ~30-45 |
| 15 | 115.5 ± 11.0*† | |
| 30 | Not reported | |
| 60 | Not reported |
*Statistically significant augmentation compared to vehicle pretreatment. †Statistically significant augmentation compared to the low dose (0.1 mg/kg) of this compound.
Table 2: Effect of this compound on ACTH-Stimulated Corticosterone Response in Postnatal Day 8 (PD8) Neonatal Rats [1][5]
| Pretreatment (intraperitoneal) | Time Post-ACTH Injection (minutes) | Plasma Corticosterone (ng/mL, mean ± SE) |
| Vehicle | 15 | ~30-40 |
| 30 | ~35-45 | |
| 60 | ~30-40 | |
| This compound (0.1 mg/kg) | 15 | 45.8 ± 2.6 |
| 30 | 54.5 ± 3.7 | |
| 60 | 50.4 ± 6.5* | |
| This compound (4.0 mg/kg) | 15 | 34.3 ± 4.5 |
| 30 | 36.0 ± 6.0 | |
| 60 | 40.4 ± 5.9‡ |
*Statistically significant augmentation compared to vehicle pretreatment. ‡Significantly less than the low dose (0.1 mg/kg) of this compound at the same time point.
Experimental Protocols
In Vivo Administration of this compound and ACTH Challenge in Neonatal Rats
This protocol details the in vivo administration of this compound to neonatal rats and the subsequent challenge with ACTH to assess the corticosterone response.
Materials:
-
This compound
-
Porcine ACTH(1-39)
-
Isotonic saline (vehicle)
-
Timed-pregnant Sprague-Dawley rats
-
Heating pad
-
Collection tubes (e.g., EDTA tubes)
-
Centrifuge
-
Plasma storage vials
Procedure:
-
Animal Acclimation: Timed-pregnant Sprague-Dawley rats are housed in a controlled environment. Pups are studied at postnatal day 2 (PD2) and postnatal day 8 (PD8).[1]
-
Pup Preparation: On the day of the experiment, rat pups are separated from the dam and placed in a cage with bedding. A heating pad is used to maintain body temperature.[1] Pups are randomly assigned to experimental groups.[1]
-
This compound Administration:
-
Baseline Blood Sampling: Ten minutes after the this compound or vehicle injection, a baseline blood sample is collected.[1]
-
ACTH Challenge:
-
Prepare a solution of porcine ACTH(1-39) in isotonic saline.
-
Inject 0.001 mg/kg of ACTH(1-39) intraperitoneally.[1]
-
-
Post-ACTH Blood Sampling: Collect subsequent blood samples at specified time points (e.g., 15, 30, and 60 minutes) after the ACTH injection.[1]
-
Plasma Preparation and Storage:
-
Collect trunk blood in EDTA tubes.
-
Centrifuge the blood to separate the plasma.
-
Store the plasma at -20°C until corticosterone measurement.
-
In Vitro Adrenal Cell Culture and this compound Treatment
This protocol describes the preparation of adrenal cells from neonatal rats and their treatment with this compound to assess its effect in vitro.
Materials:
-
Adrenal glands from neonatal (PD2, PD8) and adult rats
-
Type I collagenase
-
96-well microtiter plates
-
This compound
-
Cell culture medium
-
Incubator (37°C, 10% CO2)
Procedure:
-
Adrenal Gland Collection: Euthanize rats by decapitation and remove both adrenal glands. Clean the glands of surrounding fat. For adult glands, decapsulate them prior to cell dispersion.[1]
-
Cell Dispersion:
-
Treat the adrenal glands with Type I collagenase for 90 minutes to disperse the cells.[1]
-
Wash the dispersed cells.
-
-
Cell Plating: Plate viable cells in a 96-well microtiter plate at a density of 10,000 cells per well.[1]
-
This compound Pretreatment:
-
Prepare a 750 nM solution of this compound.
-
Pretreat the adrenal cells with the this compound solution or vehicle for 1 hour at 37°C in a 10% CO2 incubator.[1]
-
-
ACTH Stimulation and Analysis: Following pretreatment, the cells can be stimulated with ACTH to measure the subsequent corticosterone production or other downstream signaling molecules.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound at the melanocortin 2 receptor (MC2R).
Experimental Workflow
Caption: In vivo experimental workflow for this compound studies in neonatal rats.
Logical Relationship of Findings
Caption: Relationship between in vitro and in vivo findings for this compound.
References
- 1. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. frontiersin.org [frontiersin.org]
Applications of GPS1573 in Endocrinology Research: A Novel MC2R Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPS1573 is a synthetic peptide that functions as a potent and selective noncompetitive antagonist of the melanocortin type 2 receptor (MC2R).[1][2][3] MC2R is the receptor for adrenocorticotropic hormone (ACTH) and plays a crucial role in regulating steroidogenesis.[3] By selectively targeting MC2R, this compound presents a valuable tool for investigating the pathophysiology of endocrine disorders characterized by excessive ACTH stimulation, most notably Cushing's disease.[1][2] This document provides detailed application notes and protocols for the use of this compound in endocrinology research.
Mechanism of Action
This compound acts as a noncompetitive antagonist of MC2R.[2] This means it binds to a site on the receptor distinct from the ACTH binding site, thereby preventing the conformational change necessary for receptor activation, even in the presence of high concentrations of ACTH.[2] This mode of action leads to a suppression of the maximal response (Rmax) to ACTH without altering its binding affinity (EC50).[2] This selective antagonism of MC2R makes this compound a promising candidate for therapeutic interventions in conditions of ACTH hypersecretion.[2][4]
Signaling Pathway of this compound in Adrenal Steroidogenesis
Caption: this compound non-competitively inhibits the MC2R, blocking ACTH-stimulated cortisol production.
Applications in Endocrinology Research
This compound is a valuable tool for a range of applications in endocrinology research, including:
-
Investigating Cushing's Disease: As a selective MC2R antagonist, this compound can be used in in vitro and in vivo models to study the pathophysiology of Cushing's disease and to evaluate novel therapeutic strategies aimed at reducing excess cortisol production.[1][2]
-
Studying Adrenal Gland Physiology: The compound can be employed to dissect the specific role of the ACTH-MC2R signaling pathway in adrenal steroidogenesis and to differentiate its effects from other regulatory mechanisms.
-
Exploring Stress Response Pathways: this compound can be used to investigate the contribution of the HPA axis and ACTH signaling in the physiological response to stress.[5]
Quantitative Data
| Parameter | Value | Receptor/System | Reference |
| IC50 | 66 ± 23 nM | Human MC2R | [2] |
| IC50 | 950 nM | Human MC4R | [2][3] |
| IC50 | 3.7 µM | Human MC4R (for GPS1574) | [2] |
| In Vivo Dosage (Low) | 0.1 mg/kg body weight (ip) | Neonatal Rats (PD2 & PD8) | [6] |
| In Vivo Dosage (High) | 4.0 mg/kg body weight (ip) | Neonatal Rats (PD2 & PD8) | [6] |
Experimental Protocols
In Vitro MC2R Antagonism Assay
This protocol describes how to assess the antagonistic activity of this compound on ACTH-stimulated MC2R in a cell-based assay.
Materials:
-
HEK293 cells stably expressing human MC2R and its accessory protein MRAP.[4]
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Adrenocorticotropic hormone (ACTH) (1-39).
-
This compound peptide.[3]
-
cAMP assay kit (e.g., luminescence-based).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
Protocol:
-
Cell Seeding: Seed the HEK293-hMC2R/hMRAP cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or acetonitrile).[3] Create a serial dilution of this compound to achieve a range of final concentrations for the dose-response curve.
-
Treatment:
-
Remove the culture medium from the wells.
-
Add fresh serum-free medium containing the desired concentrations of this compound to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
ACTH Stimulation: Add a fixed concentration of ACTH (e.g., the EC80 concentration for cAMP production) to the wells already containing this compound.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal ACTH-stimulated cAMP production.
In Vivo Assessment of MC2R Antagonism in Neonatal Rats
This protocol is designed to evaluate the in vivo effect of this compound on the corticosterone (B1669441) response to ACTH in neonatal rats.[6]
Materials:
-
Timed-pregnant Sprague-Dawley rats.[6]
-
This compound peptide.
-
Porcine ACTH.[6]
-
Isotonic saline (vehicle).[6]
-
Equipment for intraperitoneal (ip) injections.
-
Equipment for blood collection (e.g., decapitation for trunk blood collection).[6]
-
Corticosterone ELISA kit or other suitable assay method.
Protocol:
-
Animal Preparation:
-
This compound Administration:
-
Weigh each pup to determine the correct dosage.
-
Administer either vehicle (10 µl/kg body wt of isotonic saline), low dose this compound (0.1 mg/kg body wt), or high dose this compound (4.0 mg/kg body wt) via intraperitoneal (ip) injection.[6]
-
-
ACTH Challenge:
-
Blood Sampling:
-
Collect trunk blood by decapitation at specified time points post-ACTH injection (e.g., 15, 30, and 60 minutes).[6]
-
-
Corticosterone Measurement:
-
Process the blood samples to obtain plasma.
-
Measure plasma corticosterone concentrations using a corticosterone assay.
-
-
Data Analysis:
-
Compare the plasma corticosterone levels between the different treatment groups at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Experimental Workflow
Caption: A typical workflow for characterizing this compound from in vitro assays to in vivo studies.
Discussion of In Vitro vs. In Vivo Results
A noteworthy finding in the research on this compound is the discrepancy between its in vitro and in vivo effects. While this compound effectively antagonizes ACTH-stimulated MC2R activity in cell-based assays, in vivo studies in neonatal rats have shown that pretreatment with this compound can augment the corticosterone response to ACTH stimulation.[5][6] This suggests that the in vivo pharmacology of this compound is more complex and may involve off-target effects or interactions with other physiological systems that are not present in a simplified in vitro model.[7] One hypothesis is that this compound may act as a biasing agonist in vivo, where its activity is dependent on the specific cellular context and the presence of other signaling molecules.[7][8] Researchers should be mindful of these contrasting results when designing and interpreting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abbiotec.com [abbiotec.com]
- 4. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 8. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPS1573 as a Tool to Study MC2R Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals.
Introduction
GPS1573 is a potent and selective noncompetitive antagonist of the Melanocortin 2 Receptor (MC2R), the primary receptor for Adrenocorticotropic Hormone (ACTH).[1][2] The binding of ACTH to MC2R, a G protein-coupled receptor (GPCR), is a critical step in the hypothalamic-pituitary-adrenal (HPA) axis, triggering the synthesis and release of glucocorticoids, such as cortisol, from the adrenal cortex.[3][4] Dysregulation of this pathway is implicated in various endocrine disorders, most notably Cushing's disease, which is characterized by excessive cortisol production.[3] this compound, by specifically targeting MC2R, serves as a valuable pharmacological tool for elucidating the intricacies of MC2R signaling and for the investigation of potential therapeutic interventions for conditions involving aberrant HPA axis activity.
These application notes provide a comprehensive overview of this compound, including its pharmacological properties, detailed protocols for its use in in vitro and in vivo experimental settings, and a discussion of its unique in vivo effects.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Species | Assay System | Reference |
| Mechanism of Action | Noncompetitive Antagonist | - | - | [1][2] |
| IC50 (MC2R) | 66 ± 23 nM | Human | ACTH-stimulated cAMP production in HEK293 cells | [3] |
| Selectivity | Markedly lower potency for MC1R, MC3R, MC4R, and MC5R | Human | - | [3] |
Table 2: In Vivo Effects of this compound in Neonatal Rats
| Animal Model | This compound Dose | ACTH Challenge (0.001 mg/kg) | Observed Effect on Plasma Corticosterone (B1669441) | Reference |
| Postnatal Day 2 (PD2) Rats | 0.1 mg/kg (ip) | Yes | Augmentation of ACTH-induced corticosterone response | [5] |
| Postnatal Day 2 (PD2) Rats | 4.0 mg/kg (ip) | Yes | Augmentation of ACTH-induced corticosterone response | [5] |
| Postnatal Day 8 (PD8) Rats | 0.1 mg/kg (ip) | Yes | Augmentation of ACTH-induced corticosterone response | [5] |
| Postnatal Day 8 (PD8) Rats | 4.0 mg/kg (ip) | Yes | No significant effect on ACTH-induced corticosterone response | [5] |
Note: The in vivo effects of this compound appear to be paradoxical, demonstrating an augmentation of the ACTH response rather than the expected antagonism observed in vitro. This highlights the complexity of in vivo pharmacology and suggests potential for biased agonism or interaction with other signaling pathways in a physiological context.[1][5]
Signaling Pathways and Experimental Workflows
MC2R Signaling Pathway
The canonical signaling pathway initiated by ACTH binding to MC2R involves the activation of a stimulatory G protein (Gαs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that regulate steroidogenesis.
Experimental Workflow: In Vitro Characterization of this compound
This workflow outlines the key steps for determining the in vitro antagonist activity of this compound on ACTH-stimulated MC2R signaling.
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Antagonist Activity using a cAMP Assay
This protocol is designed to quantify the inhibitory effect of this compound on ACTH-induced cAMP production in a cell-based assay.
Materials:
-
HEK293 cells stably co-expressing human MC2R and its accessory protein, MRAP.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
This compound (lyophilized powder).
-
ACTH (1-24) or other suitable ACTH analogue.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
cAMP detection kit (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or a similar TR-FRET based assay).
-
White opaque 384-well microplates.
-
Multilabel plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
Procedure:
-
Cell Culture:
-
Maintain the HEK293-MC2R/MRAP cells in a humidified incubator at 37°C and 5% CO2.
-
Passage the cells regularly to maintain sub-confluent growth.
-
On the day before the assay, seed the cells into a white opaque 384-well plate at a density of 2,000-5,000 cells per well in 20 µL of culture medium.
-
Incubate the plate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 µM to 0.1 nM).
-
Prepare a stock solution of ACTH (e.g., 1 mM in assay buffer).
-
Dilute the ACTH stock solution in assay buffer to a final concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the diluted this compound solutions to the respective wells. Include wells with assay buffer only as a negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add 10 µL of the diluted ACTH solution to all wells except for the unstimulated control wells (which receive 10 µL of assay buffer).
-
Incubate the plate at room temperature for 30-60 minutes.
-
Following the incubation, proceed with the cAMP measurement according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves the addition of lysis buffer containing the detection reagents.
-
Incubate the plate as recommended by the kit manufacturer (usually 1-2 hours at room temperature).
-
-
Data Analysis:
-
Measure the TR-FRET signal using a compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Plot the signal ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Protocol 2: In Vivo Evaluation of this compound in a Neonatal Rat Model
This protocol describes an in vivo experiment to assess the effect of this compound on the ACTH-induced corticosterone response in neonatal rats, as adapted from Nensey et al., 2016.[1][5]
Materials:
-
Timed-pregnant Sprague-Dawley rats.
-
This compound.
-
Vehicle solution (e.g., sterile saline).
-
ACTH (porcine).
-
Equipment for intraperitoneal (ip) injections in neonatal pups.
-
Equipment for blood collection (e.g., capillary tubes).
-
Assay kit for measuring plasma corticosterone (e.g., ELISA or RIA).
-
Animal warming system.
Procedure:
-
Animal Handling and Dosing:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Use neonatal rat pups at specific postnatal days (e.g., PD2 and PD8).
-
Randomly assign pups to treatment groups (vehicle, low-dose this compound, high-dose this compound).
-
Prepare solutions of this compound in the vehicle at the desired concentrations (e.g., 0.1 mg/kg and 4.0 mg/kg).
-
Administer the vehicle or this compound solution via intraperitoneal (ip) injection.
-
-
ACTH Challenge and Sample Collection:
-
Ten minutes after the initial injection, administer a bolus of ACTH (0.001 mg/kg) via ip injection.
-
At specified time points post-ACTH injection (e.g., 0, 15, 30, and 60 minutes), collect blood samples via a terminal procedure (e.g., decapitation and trunk blood collection).
-
Collect the blood into appropriate tubes (e.g., containing EDTA) and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Corticosterone Measurement:
-
Thaw the plasma samples on ice.
-
Measure the concentration of corticosterone in the plasma using a validated immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean plasma corticosterone concentrations for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the effects of this compound on the ACTH-induced corticosterone response.
-
Present the data as time-course plots of plasma corticosterone levels.
-
Conclusion
This compound is a valuable research tool for investigating the MC2R signaling pathway. Its high potency and selectivity as a noncompetitive antagonist in in vitro systems make it ideal for dissecting the molecular mechanisms of MC2R function. The observed in vivo paradoxical effects underscore the importance of studying GPCR pharmacology in complex physiological systems and open new avenues for research into biased signaling and the in vivo regulation of the HPA axis. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies of MC2R biology and its role in health and disease.
References
- 1. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | ACTH Antagonists [frontiersin.org]
- 4. Adrenocorticotropin hormone (ACTH) effects on MAPK phosphorylation in human fasciculata cells and in embryonic kidney 293 cells expressing human melanocortin 2 receptor (MC2R) and MC2R accessory protein (MRAP)β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPS1573
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPS1573 is a potent and selective noncompetitive antagonist of the melanocortin type 2 receptor (MC2R), the receptor for adrenocorticotropic hormone (ACTH). By inhibiting the binding of ACTH to MC2R, this compound effectively blocks the downstream signaling cascade that leads to steroidogenesis. This makes it a valuable tool for studying the hypothalamic-pituitary-adrenal (HPA) axis and for the investigation of potential therapeutic strategies for conditions characterized by excessive cortisol production, such as Cushing's disease. These application notes provide detailed protocols for the dissolution and storage of this compound, as well as a representative experimental protocol for its use in in vitro studies.
Physicochemical Properties and Storage Recommendations
A summary of the key physicochemical properties and storage recommendations for this compound is provided in the tables below for easy reference.
| Property | Value |
| Molecular Formula | C86H138N28O14 |
| Molecular Weight | 1788.20 g/mol |
| Appearance | White to off-white solid |
| Purity | >99% |
| Solubility | Soluble in DMSO, with limited solubility in water and ethanol. |
| Storage Condition | Powder | In Solvent (DMSO) |
| -80°C | 2 years | 6 months |
| -20°C | 1 year | 1 month |
| 4°C | Not Recommended | Not Recommended |
| Room Temperature | Stable for short-term shipping | Not Recommended |
Protocol for Dissolving this compound for In Vitro Use
This protocol provides a recommended procedure for dissolving this compound and preparing a stock solution for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Weighing (Optional, if not pre-aliquoted): If working with a larger quantity, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this step quickly to minimize exposure to air and moisture.
-
Reconstitution:
-
To prepare a 10 mM stock solution , add the appropriate volume of anhydrous, sterile DMSO to the vial of this compound. For example, to a 1 mg vial of this compound (MW: 1788.20), add 55.9 µL of DMSO.
-
Vortex the solution gently for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
-
Important Considerations:
-
The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO as the experimental wells) in your experiments.
Experimental Protocol: Inhibition of ACTH-induced Cortisol Production in Adrenal Cells
This protocol describes a representative in vitro experiment to assess the inhibitory effect of this compound on ACTH-stimulated cortisol production in a human adrenal cell line.
Materials:
-
Human adrenal cell line (e.g., NCI-H295R)
-
Cell culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum and antibiotics)
-
This compound stock solution (10 mM in DMSO)
-
ACTH (1-39), human
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cortisol ELISA kit
Workflow:
Caption: Experimental workflow for assessing this compound inhibition of ACTH-induced cortisol production.
Procedure:
-
Cell Seeding: Seed human adrenal cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Cell Attachment: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow the cells to attach and form a monolayer.
-
Pre-treatment with this compound:
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in cell culture medium to the desired final concentration (e.g., 750 nM)[1].
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 1 hour at 37°C.
-
-
ACTH Stimulation:
-
Prepare a working solution of ACTH in cell culture medium.
-
Add 10 µL of the ACTH solution to the appropriate wells to achieve the desired final concentration (e.g., 10 nM). Add 10 µL of medium to the unstimulated control wells.
-
Incubate the plate for 24 hours at 37°C.
-
-
Sample Collection: Carefully collect the cell culture supernatant from each well for cortisol measurement.
-
Cortisol Measurement: Quantify the concentration of cortisol in the supernatants using a commercial cortisol ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the extent of inhibition by comparing the cortisol levels in the this compound-treated wells to the ACTH-stimulated control wells.
MC2R Signaling Pathway
This compound acts as a noncompetitive antagonist at the melanocortin type 2 receptor (MC2R). The binding of ACTH to MC2R, in conjunction with the Melanocortin Receptor Accessory Protein (MRAP), initiates a G-protein-coupled signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates downstream targets, including transcription factors and enzymes involved in steroidogenesis. This compound blocks this pathway by preventing the initial activation of MC2R by ACTH.
Caption: Simplified schematic of the MC2R signaling pathway and the point of inhibition by this compound.
References
Troubleshooting & Optimization
Troubleshooting GPS1573 experiments showing corticosterone augmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering corticosterone (B1669441) augmentation in experiments involving the melanocortin type 2 receptor (MC2R) antagonist, GPS1573.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, an MC2R antagonist, but our results show an unexpected increase in corticosterone levels. Is this a known phenomenon?
A1: Yes, this is a documented effect. While this compound acts as a competitive antagonist of the melanocortin type 2 receptor (MC2R) in vitro, in vivo studies have demonstrated that it can paradoxically augment the corticosterone response to adrenocorticotropic hormone (ACTH) stimulation.[1][2] This has been observed in neonatal rat models.[2][3]
Q2: What are the potential mechanisms behind this corticosterone augmentation by this compound?
A2: The exact mechanism is not fully elucidated, but several hypotheses have been proposed:
-
Biased Agonism: In the in vivo environment, this compound might act as a biased agonist. Instead of blocking the receptor, it could augment G-protein coupled transduction when ACTH binds to the MC2R.[1]
-
Sympathetic Nervous System Activation: this compound could be triggering a non-specific sympathetic nervous system response, which in turn increases the sensitivity of the adrenal cortex to ACTH.[1]
-
Receptor Cross-Talk: The possibility of interactions with other signaling pathways or receptors in the complex in vivo setting cannot be ruled out.
Q3: Does the dosage of this compound influence the corticosterone augmentation effect?
A3: Yes, the dosage of this compound appears to be a critical factor, and the effect can vary with the age of the animal model.
-
In postnatal day 2 (PD2) rat pups, both low (0.1 mg/kg) and high (4.0 mg/kg) doses of this compound have been shown to augment the corticosterone response to ACTH, with the high dose showing an even greater augmentation at earlier time points.[1][2]
-
In postnatal day 8 (PD8) rat pups, a low dose (0.1 mg/kg) of this compound augmented the corticosterone response, while a high dose (4.0 mg/kg) did not show a significant increase compared to the vehicle.[1][2]
Q4: We are considering using a related compound, GPS1574. Does it produce a similar effect?
A4: The activity of GPS1574 also shows a discrepancy between in vitro and in vivo results. While it is a less potent antagonist than this compound in vitro, it has been shown to attenuate the corticosterone response to ACTH in some in vivo experiments, in contrast to the augmentation seen with this compound.[1][3][4] However, other studies suggest GPS1574 can also act as a biasing agonist/antagonist depending on the context.[4][5] The structural difference, specifically the ring structure in GPS1574, is thought to contribute to these differing in vivo activities.[4][5]
Q5: Our corticosterone measurements are inconsistent. What are some general troubleshooting tips for the assay itself?
A5: Inconsistent corticosterone measurements can arise from the assay procedure. Here are some general tips for corticosterone ELISA kits:
-
Sample Handling: Ensure proper collection and storage of samples. For blood samples, use disposable, non-endotoxin tubes. Avoid repeated freeze-thaw cycles.[6]
-
Standard Curve: Prepare the standard curve accurately. Use the dilution buffer provided with the kit and ensure thorough mixing at each dilution step.[7]
-
Pipetting: Inaccurate pipetting can lead to high variability. Calibrate your pipettes regularly.[6]
-
Washing Steps: Insufficient washing of the plate can result in high background noise. Ensure all ports of a plate washer are clear and that the recommended wash protocol is followed.[6]
-
Reagent Preparation: Allow all reagents to come to room temperature before use, unless specified otherwise by the manufacturer.[8][9]
-
Sample Dilution: If sample concentrations are outside the standard curve range, determine the optimal dilution factor for your samples.[6]
Data Presentation
The following tables summarize the quantitative data from in vivo experiments in neonatal rats, demonstrating the corticosterone augmentation effect of this compound.
Table 1: Plasma Corticosterone Response to ACTH in Postnatal Day 2 (PD2) Rats Pretreated with this compound [1][2]
| Pretreatment | Time Point | Plasma Corticosterone (ng/mL) |
| Vehicle | 15 min | No significant increase |
| Vehicle | 30 min | 166.0 ± 17.1 |
| Vehicle | 60 min | 137.2 ± 43.5 |
| Low Dose this compound (0.1 mg/kg) | 15 min | 67.8 ± 7.9 |
| Low Dose this compound (0.1 mg/kg) | 60 min | 200.0 ± 23.6 |
| High Dose this compound (4.0 mg/kg) | 15 min | 115.5 ± 11.0 |
Table 2: Plasma Corticosterone Response to ACTH in Postnatal Day 8 (PD8) Rats Pretreated with this compound [1][2]
| Pretreatment | Time Point | Plasma Corticosterone (ng/mL) |
| Vehicle | 15 min | No significant increase |
| Vehicle | 30 min | No significant increase |
| Vehicle | 60 min | No significant increase |
| Low Dose this compound (0.1 mg/kg) | 15 min | 45.8 ± 2.6 |
| Low Dose this compound (0.1 mg/kg) | 30 min | 54.5 ± 3.7 |
| Low Dose this compound (0.1 mg/kg) | 60 min | 50.4 ± 6.5 |
| High Dose this compound (4.0 mg/kg) | 15 min | 34.3 ± 4.5 |
| High Dose this compound (4.0 mg/kg) | 30 min | 36.0 ± 6.0 |
| High Dose this compound (4.0 mg/kg) | 60 min | 40.4 ± 5.9 |
Experimental Protocols
In Vivo Experiment for Assessing Corticosterone Response to ACTH with this compound Pretreatment [2]
This protocol is based on studies conducted in neonatal Sprague-Dawley rats.
-
Animal Preparation:
-
Use timed-pregnant Sprague-Dawley rats. Allow dams to deliver and care for pups until the day of the experiment.
-
On the experimental day, randomly assign pups to experimental groups.
-
Remove pups from the dam and place them in a small cage with bedding on a warming pad to maintain body temperature.
-
After a 10-minute acclimatization period, weigh each pup.
-
-
This compound and ACTH Administration:
-
Inject pups intraperitoneally (ip) with either vehicle, low-dose this compound (0.1 mg/kg), or high-dose this compound (4.0 mg/kg).
-
Ten minutes after the initial injection, collect a baseline blood sample (time 0) via decapitation for a subset of pups.
-
Immediately after the baseline collection, inject the remaining pups ip with 0.001 mg/kg of porcine ACTH.
-
-
Sample Collection:
-
Collect trunk blood from subsets of pups at 15, 30, and 60 minutes post-ACTH injection by decapitation.
-
-
Corticosterone Measurement:
-
Measure plasma corticosterone concentrations using a suitable assay, such as an ELISA kit. Follow the manufacturer's instructions for the assay.
-
Visualizations
Caption: Standard ACTH signaling pathway for corticosterone synthesis.
Caption: Hypothesized mechanisms of this compound-induced corticosterone augmentation.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 2. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.elabscience.com [file.elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. arborassays.com [arborassays.com]
Why does GPS1573 augment corticosterone response in vivo?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GPS1573 in in-vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, an in-vitro MC2R antagonist, augment the corticosterone (B1669441) response to ACTH in vivo?
This is an observed and unexpected effect. While this compound acts as a potent noncompetitive antagonist of the melanocortin type 2 receptor (MC2R) in vitro (IC50 = 66 nM), its in-vivo activity does not align with these findings.[1][2][3][4] Pretreatment with this compound in neonatal rat pups has been shown to augment, rather than inhibit, the corticosterone response to ACTH stimulation.[1][5][6][7]
Several hypotheses have been proposed for this paradoxical effect:
-
Biased Agonism: In the in-vivo environment, this compound may act as a biased agonist. Instead of blocking the MC2R, it might augment G-protein coupled signal transduction when ACTH binds to the receptor.[1]
-
Sympathetic Nervous System Activation: this compound could be triggering a non-specific increase in the sensitivity of the adrenal cortex to ACTH through the sympathetic nervous system.[1]
It is important to note that a similar compound, GPS1574, which has a ring structure that this compound lacks, has been shown to attenuate the corticosterone response to ACTH in vivo, suggesting that structural differences may play a role in the in-vivo activity of these compounds.[1][8]
Q2: What is the established in-vitro activity of this compound?
This compound is a potent and selective noncompetitive antagonist of the melanocortin type 2 receptor (MC2R).[2][3][4] It dose-dependently antagonizes ACTH-stimulated MC2R activity with an IC50 of 66 ± 23 nM.[1][3] The antagonism is characterized by a suppression of the maximum response (Rmax) to ACTH without changing the EC50.[3] this compound shows significantly lower potency for other melanocortin receptors, such as MC4R (IC50 of 950 nM).[3][9]
Q3: Are there any known differences in the effect of this compound based on age or dosage in vivo?
Yes, in studies with neonatal rats, the augmenting effect of this compound on the corticosterone response to ACTH was observed to be dose- and age-dependent.
-
In Postnatal Day 2 (PD2) Pups: Both low (0.1 mg/kg) and high (4 mg/kg) doses of this compound augmented the corticosterone response to ACTH. The high dose showed an even greater augmentation at 15 minutes post-ACTH injection compared to the low dose and vehicle.[1][7]
-
In Postnatal Day 8 (PD8) Pups: Only the low dose (0.1 mg/kg) of this compound augmented the corticosterone response to ACTH, while the high dose (4 mg/kg) did not show a significant effect.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Unexpected augmentation of corticosterone levels after this compound administration. | This is a documented in-vivo effect of this compound, potentially due to biased agonism or sympathetic nervous system activation.[1] | Consider the possibility that this compound may not act as a simple antagonist in your in-vivo model. We recommend including appropriate control groups to characterize the specific effects of this compound in your experimental setup. For MC2R antagonism in vivo, consider evaluating GPS1574, which has shown inhibitory effects.[1] |
| Variability in corticosterone response between different age groups. | The effects of this compound on the HPA axis have been shown to be age-dependent in neonatal rats.[1] | Carefully consider the developmental stage of your animal model. We advise conducting pilot studies to determine the optimal dose and timing of this compound administration for your specific age group. |
| Discrepancy between in-vitro and in-vivo results. | The in-vivo environment is complex, and factors such as metabolism, off-target effects, and interactions with other physiological systems can alter a compound's activity. The difference in structure between this compound and the inhibitory GPS1574 suggests a structural basis for the differing in-vivo outcomes.[1][8] | Acknowledge the potential for divergent in-vitro and in-vivo pharmacology. When designing in-vivo experiments, it is crucial to not solely rely on in-vitro data. |
Data Presentation
Table 1: In-Vitro Potency of this compound and GPS1574
| Compound | IC50 (nM) for MC2R | Antagonism Type |
| This compound | 66 ± 23 | Noncompetitive |
| GPS1574 | 260 ± 1 | Not specified |
| Data sourced from Bouw et al., 2014 and Nensey et al., 2016.[1][3] |
Table 2: In-Vivo Effect of this compound on Plasma Corticosterone Response to ACTH in Neonatal Rats (ng/mL)
| Age | Pretreatment (mg/kg) | Time Post-ACTH | Plasma Corticosterone (Mean ± SEM) |
| PD2 | Vehicle | 15 min | No significant increase |
| 30 min | 166.0 ± 17.1 | ||
| 60 min | 137.2 ± 43.5 | ||
| 0.1 (Low Dose) | 15 min | 67.8 ± 7.9 | |
| 60 min | 200.0 ± 23.6 | ||
| 4.0 (High Dose) | 15 min | 115.5 ± 11.0 | |
| PD8 | Vehicle | 15, 30, 60 min | No significant increase |
| 0.1 (Low Dose) | 15 min | 45.8 ± 2.6 | |
| 30 min | 54.5 ± 3.7 | ||
| 60 min | 50.4 ± 6.5 | ||
| 4.0 (High Dose) | 15, 30, 60 min | No significant difference from vehicle | |
| Data represents the change in corticosterone levels after ACTH injection. Sourced from Nensey et al., 2016.[1][7] |
Experimental Protocols
Key Experiment: In-Vivo Evaluation of this compound in Neonatal Rats
This protocol is a summary of the methodology described by Nensey et al. (2016).[1][7]
1. Animal Model:
-
Postnatal day 2 (PD2) and postnatal day 8 (PD8) rat pups of both sexes were used.
2. Acclimation:
-
Pups were removed from their dams and placed in a cage with bedding on a heating pad to maintain body temperature.
3. This compound Administration:
-
Pups were injected intraperitoneally (ip) with one of the following:
-
Vehicle (isotonic saline)
-
Low dose this compound (0.1 mg/kg body weight)
-
High dose this compound (4.0 mg/kg body weight)
-
4. Baseline Blood Sampling:
-
10 minutes after the initial injection, a baseline blood sample was collected via decapitation.
5. ACTH Administration:
-
Immediately after baseline sampling, pups were injected ip with 0.001 mg/kg of ACTH(1-39).
6. Post-ACTH Blood Sampling:
-
Subsequent blood samples were collected via decapitation at 15, 30, and 60 minutes post-ACTH injection.
7. Corticosterone Measurement:
-
Plasma corticosterone levels were measured from the collected blood samples.
Visualizations
Signaling Pathway
Caption: ACTH signaling pathway for corticosterone synthesis.
Experimental Workflow
Caption: In-vivo experimental workflow for this compound.
Logical Relationship
Caption: this compound in-vitro vs. in-vivo activity.
References
- 1. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Melanocortin Receptor | 2445822-54-6 | Invivochem [invivochem.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. abbiotec.com [abbiotec.com]
Technical Support Center: MC2R Antagonist GPS1573
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MC2R antagonist GPS1573.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic peptide analog of a fragment of adrenocorticotropic hormone (ACTH)[1]. It is designed to act as a competitive antagonist at the melanocortin-2 receptor (MC2R), the receptor for ACTH[2][3]. In vitro, this compound has been shown to inhibit ACTH-stimulated activity in cells expressing MC2R[2][4].
Q2: What are the known off-target effects of this compound?
While this compound is most potent at MC2R, it is not exclusively specific and has been shown to have some antagonistic effects on other melanocortin receptors, specifically MC3R, MC4R, and MC5R.[1] The potency of this compound at these other receptors is approximately an order of magnitude lower than its potency at MC2R[1]. Researchers should consider these potential off-target effects when designing experiments and interpreting data.
Q3: Is this compound effective in vivo?
Despite promising in vitro results, in vivo studies in rats have shown that this compound does not consistently inhibit the corticosterone (B1669441) response to ACTH administration[1][4][5]. In some neonatal rat studies, this compound was observed to augment, rather than inhibit, the corticosterone response to ACTH[6][7]. This discrepancy between in vitro and in vivo activity is a critical consideration for researchers.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in vivo.
-
Problem: this compound fails to antagonize ACTH-induced corticosterone production in animal models, or a paradoxical increase in corticosterone is observed.
-
Possible Causes & Solutions:
-
Pharmacokinetics: The in vivo bioavailability, distribution, metabolism, and excretion (ADME) profile of this compound may be unfavorable, leading to insufficient concentrations at the adrenal gland. Consider conducting pharmacokinetic studies to determine the compound's profile in your model system.
-
Off-Target Effects: The observed in vivo effects may be a result of this compound interacting with other melanocortin receptors (MC3R, MC4R, MC5R) or other unknown targets that could influence the HPA axis or steroidogenesis.[1]
-
Partial Agonism: It is possible that under certain in vivo conditions, this compound may exhibit partial agonist activity at MC2R or other receptors, leading to the unexpected augmentation of corticosterone.
-
Experimental Model: The response to this compound may be species- or age-dependent. The paradoxical augmentation of corticosterone was notably observed in neonatal rats.[6] Consider the specific physiological state of your animal model.
-
Issue 2: Discrepancy between in vitro and in vivo data.
-
Problem: Potent antagonism is observed in cell-based assays, but this effect does not translate to animal models.
-
Possible Causes & Solutions:
-
Assay Conditions: In vitro assays are performed in a controlled environment that does not fully recapitulate the complex physiological milieu in vivo. Factors such as plasma protein binding, enzymatic degradation, and tissue penetration can significantly impact the compound's activity.
-
Receptor Environment: The interaction of MC2R with its accessory protein, MRAP, is crucial for its function[2]. The cellular context and the stoichiometry of MC2R and MRAP in your in vitro system may differ from the in vivo situation in the adrenal cortex, potentially affecting how this compound binds and signals.
-
Metabolism: this compound may be rapidly metabolized in vivo into inactive or even active metabolites with different pharmacological profiles.
-
Data Presentation
Table 1: In Vitro Potency of this compound and GPS1574
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | MC2R | ACTH-stimulated cAMP production | 66 ± 23 | [1][2] |
| GPS1574 | MC2R | ACTH-stimulated cAMP production | 260 ± 1 | [1][2] |
Table 2: Summary of In Vivo Effects of this compound in Rats
| Study Type | Animal Model | This compound Dose | Outcome on ACTH-Stimulated Corticosterone | Reference |
| Acute Administration | Young Rats | 400-fold molar excess to ACTH | No inhibition | [1] |
| Acute Administration | Neonatal Rats (PD2 & PD8) | 0.1 mg/kg and 4 mg/kg | Augmentation | [6] |
Experimental Protocols
Protocol 1: In Vitro MC2R Antagonism Assay
This protocol is a general guideline for assessing the antagonist activity of this compound on ACTH-stimulated cAMP production in a cell line expressing human MC2R and MRAP.
-
Cell Culture: Culture HEK293 cells stably co-expressing human MC2R and MRAP in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a serial dilution of this compound to the desired final concentrations.
-
Antagonist Pre-incubation: Wash the cells with serum-free medium and then pre-incubate them with varying concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control.
-
ACTH Stimulation: Add a fixed concentration of ACTH (e.g., the EC80 concentration for cAMP production) to the wells containing this compound and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.
Protocol 2: In Vivo Assessment of MC2R Antagonism in Rats
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats to the housing conditions for at least one week before the experiment.
-
Catheter Implantation (Optional but Recommended): For serial blood sampling, implant jugular vein catheters and allow the animals to recover.
-
This compound Administration: Prepare this compound in a sterile vehicle (e.g., saline). Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection) at various doses. Include a vehicle control group.
-
ACTH Challenge: After a predetermined pre-treatment time (e.g., 30 minutes), administer a bolus of ACTH to challenge the adrenal glands.
-
Blood Sampling: Collect blood samples at baseline (before this compound administration) and at multiple time points after the ACTH challenge (e.g., 15, 30, 60, and 120 minutes).
-
Hormone Analysis: Separate the plasma and measure corticosterone concentrations using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis: Compare the corticosterone response curves between the vehicle-treated and this compound-treated groups.
Visualizations
Caption: Workflow for in vitro MC2R antagonism assay.
Caption: this compound interaction with MC2R and off-target receptors.
Caption: Troubleshooting unexpected in vivo results with this compound.
References
- 1. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
Optimizing GPS1573 dosage to avoid paradoxical effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GPS1573. The information is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a noncompetitive antagonist of the melanocortin type 2 receptor (MC2R).[1][2] In vitro, it dose-dependently antagonizes the activity of the adrenocorticotropic hormone (ACTH) at the MC2R with an IC50 of 66 nM.[1][2]
Q2: What is the known paradoxical effect of this compound?
A2: While this compound acts as an antagonist in vitro, it has been observed to have a paradoxical agonistic effect in vivo. In neonatal rat models, pretreatment with this compound augmented the corticosterone (B1669441) response to ACTH, which is the opposite of its intended antagonist effect.[3][4][5]
Q3: What is the proposed mechanism for the paradoxical effect of this compound?
A3: The paradoxical effect may be due to biased agonism.[5] In this scenario, this compound might stabilize a specific conformation of the MC2R that, instead of blocking all signaling, preferentially activates a downstream pathway (potentially β-arrestin-mediated) that also leads to an increase in corticosterone production. Another possibility is that this compound could trigger a non-specific sympathetic nervous system response that sensitizes the adrenal cortex to ACTH.[3][5]
Q4: At what doses has the paradoxical effect of this compound been observed?
A4: In in vivo studies with neonatal rats, a paradoxical augmentation of the corticosterone response to ACTH was seen with this compound at doses of 0.1 mg/kg and 4 mg/kg.[3][4]
Troubleshooting Guide
Issue: Observed Agonistic Effects Instead of Antagonism In Vivo
If you are observing an unexpected increase in the biological response (e.g., corticosterone production) after administering this compound, you may be encountering its known paradoxical effect. Here are steps to troubleshoot and optimize your experimental design:
1. Confirm In Vitro Antagonism:
-
Rationale: It is crucial to first confirm that the compound exhibits the expected antagonist activity in a controlled in vitro system before proceeding with complex in vivo experiments.
-
Action: Perform an in vitro dose-response study using a relevant cell line expressing MC2R (e.g., HEK293 cells co-transfected with MC2R and its accessory protein, MRAP).[6] Measure a downstream signaling molecule, such as cyclic AMP (cAMP), in response to ACTH with and without co-incubation of varying concentrations of this compound. This will allow you to determine the IC50 and confirm its antagonist properties in your system.
2. Perform a Detailed In Vivo Dose-Response Study:
-
Rationale: The paradoxical effect of this compound is likely dose-dependent. A comprehensive dose-response study is necessary to identify a potential therapeutic window where the desired antagonist effect is observed without triggering the paradoxical agonistic effect.
-
Action: Design a dose-range finding study with a wide range of this compound doses. It is recommended to start with doses significantly lower than those reported to cause paradoxical effects and escalate gradually. See the detailed experimental protocol below.
3. Monitor for Off-Target Effects:
-
Rationale: The paradoxical effect could be due to interactions with other receptors or signaling pathways.
-
Action: Assess other relevant physiological parameters that are not directly related to the MC2R pathway to identify any unexpected systemic effects of this compound. This could include measuring markers of sympathetic nervous system activation.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell System | Reference |
| IC50 | 66 ± 23 nM | HEK293 cells expressing human MC2R/MRAP | [2][6] |
Table 2: In Vivo Effects of this compound in Neonatal Rats
| Animal Model | This compound Dose | ACTH Dose | Observed Effect on Corticosterone Response | Reference |
| Postnatal Day 2 (PD2) pups | Low and High Doses | 0.001 mg/kg | Augmentation | [3][4] |
| Postnatal Day 8 (PD8) pups | 0.1 mg/kg | 0.001 mg/kg | Augmentation | [3][4] |
| Postnatal Day 8 (PD8) pups | 4 mg/kg | 0.001 mg/kg | No significant augmentation | [3][4] |
Experimental Protocols
Protocol 1: In Vivo Dose-Titration Study to Mitigate Paradoxical Effects of this compound
Objective: To determine the optimal in vivo dose of this compound that effectively antagonizes ACTH-induced corticosterone production without causing a paradoxical agonistic effect.
Materials:
-
This compound
-
ACTH (1-39)
-
Experimental animals (e.g., adult male Sprague-Dawley rats)
-
Vehicle for this compound and ACTH
-
Blood collection supplies
-
Corticosterone ELISA kit
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Prepare a range of this compound doses in the appropriate vehicle. Based on existing data, a suggested starting range could be 0.01, 0.1, 1, 10, and 100 µg/kg, alongside a vehicle control. Also, prepare the ACTH solution.
-
Experimental Groups: Divide the animals into groups (n=6-8 per group) for each this compound dose, including a vehicle control group.
-
This compound Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
ACTH Challenge: After a predetermined pretreatment time (e.g., 10 minutes, as used in previous studies), administer a submaximal dose of ACTH to all animals.[3][4]
-
Blood Sampling: Collect blood samples at baseline (before this compound administration) and at several time points after the ACTH challenge (e.g., 15, 30, 60, and 120 minutes).
-
Corticosterone Measurement: Process the blood samples to obtain plasma and measure corticosterone concentrations using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the corticosterone concentration over time for each dose group. Compare the area under the curve (AUC) for the corticosterone response between the different this compound dose groups and the vehicle control. The optimal dose will be the one that shows a statistically significant reduction in the ACTH-induced corticosterone response without showing an increase compared to the ACTH-only group.
Visualizations
Caption: MC2R signaling pathways: canonical, biased agonism, and antagonism.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Logical relationship of factors influencing this compound effects.
References
- 1. Adrenocorticotropic hormone-mediated signaling cascades coordinate a cyclic pattern of steroidogenic factor 1-dependent transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 3. ec.bioscientifica.com [ec.bioscientifica.com]
- 4. Regulation of G Protein–Coupled Receptor Signaling: Specific Dominant-Negative Effects of Melanocortin 2 Receptor Accessory Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Community guidelines for GPCR ligand bias: IUPHAR review 32 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating GPS1573 in vitro results to in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the melanocortin 2 receptor (MC2R) antagonist, GPS1573. The primary focus is to address the known challenges in translating in vitro findings to in vivo models.
Frequently Asked Questions (FAQs)
Q1: We observe potent antagonism of ACTH-stimulated MC2R activity by this compound in vitro, but see an unexpected augmentation of corticosterone (B1669441) response in vivo. Is this a known issue?
A: Yes, this is a documented phenomenon. While this compound acts as a noncompetitive antagonist of MC2R in vitro with an IC50 of 66 nM, studies in neonatal rats have shown that it can augment the corticosterone response to ACTH when administered in vivo.[1][2][3][4] This discrepancy is a key challenge in working with this compound.
Q2: What are the potential mechanisms behind the contradictory in vivo effects of this compound?
A: The exact mechanism for the in vivo agonistic effect is not fully elucidated, but several hypotheses have been proposed:
-
Biased Agonism: this compound may act as a biased agonist in vivo. This means that in the complex physiological environment of a living organism, it could stabilize a receptor conformation that, in the presence of the natural ligand (ACTH), leads to an enhanced signaling output, rather than blockage.[1]
-
Non-specific Sympathetic Nervous System Activation: It is possible that this compound triggers a non-specific activation of the sympathetic nervous system.[1] This could indirectly increase the sensitivity of the adrenal cortex to ACTH, leading to an amplified corticosterone response.[1]
-
Interaction with Accessory Proteins: The function of the MC2R is dependent on the melanocortin receptor accessory protein (MRAP).[5][6] It is conceivable that the in vivo environment, including the specific expression and interaction of MRAP and potentially other accessory proteins, could alter the way this compound binds to and modulates the MC2R.
Q3: How does this compound compare to the related compound, GPS1574?
A: GPS1574 is a structurally similar MC2R antagonist, with the notable difference of a ring structure.[1][7][8] In contrast to this compound, GPS1574 has been shown to attenuate the corticosterone response to ACTH in vivo in some studies, although its in vitro potency is lower than this compound (IC50 = 260 ± 1 nM).[2][3][7] However, other studies suggest that GPS1574 may also act as a biased agonist/antagonist depending on the ambient ACTH concentration.[6][8] The difference in their chemical structures likely accounts for their differing in vivo activities.[6][8]
Q4: Are there established protocols for working with this compound in vitro and in vivo?
A: Yes, detailed protocols for both in vitro and in vivo experiments have been published. Please refer to the "Experimental Protocols" section below for detailed methodologies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibition of corticosterone production in vivo | This is the expected, albeit counterintuitive, result based on published studies.[1][3] | - Consider the possibility of biased agonism or off-target effects. - Measure other downstream markers of MC2R activation if possible. - If antagonism is the desired outcome, consider using GPS1574, but be aware of its potential for biased agonism as well.[6][8] |
| High variability in in vivo corticosterone measurements | - Animal handling stress can significantly impact baseline corticosterone levels. - Inconsistent dosing or timing of sample collection. - Age and developmental stage of the animal model.[2][3] | - Ensure a consistent and minimal stress handling protocol for all animals. - Strictly adhere to the dosing and blood sampling schedule. - Use animals of a consistent age and developmental stage, as adrenal response to ACTH can vary.[2][3] |
| In vitro IC50 values differ from published data | - Differences in cell lines (e.g., HEK293 cells stably expressing human MC2R and MRAP vs. primary adrenal cells).[5][7] - Variations in assay conditions (e.g., incubation times, ACTH concentration). | - Use the recommended cell lines and assay conditions as outlined in the protocol section. - Ensure accurate determination of cell viability and number. - Run a full dose-response curve for both ACTH and this compound. |
Data Presentation
In Vitro Potency of MC2R Antagonists
| Compound | IC50 (nM) | Antagonism Type |
| This compound | 66 ± 23 | Noncompetitive |
| GPS1574 | 260 ± 1 | Noncompetitive |
Data sourced from Bouw E, et al. (2014) and Raff H, et al. (2016).[1][7][9]
In Vivo Effects of this compound on Corticosterone Response to ACTH in Neonatal Rats
Postnatal Day 2 (PD2) Pups
| Pretreatment (intraperitoneal) | Corticosterone Response at 15 min (ng/ml) | Corticosterone Response at 60 min (ng/ml) |
| Vehicle | No significant increase | 137.2 ± 43.5 |
| This compound (Low Dose) | 67.8 ± 7.9 (Augmented) | 200.0 ± 23.6 (Augmented) |
| This compound (High Dose) | 115.5 ± 11.0 (Greater Augmentation) | - |
Postnatal Day 8 (PD8) Pups
| Pretreatment (intraperitoneal) | Corticosterone Response at 15 min (ng/ml) | Corticosterone Response at 30 min (ng/ml) | Corticosterone Response at 60 min (ng/ml) |
| Vehicle | No significant increase | No significant increase | No significant increase |
| This compound (0.1 mg/kg) | 45.8 ± 2.6 (Augmented) | 54.5 ± 3.7 (Augmented) | 50.4 ± 6.5 (Augmented) |
| This compound (4 mg/kg) | 34.3 ± 4.5 (Not different from vehicle) | 36.0 ± 6.0 (Not different from vehicle) | 40.4 ± 5.9 (Less than low dose) |
Data represents the change in plasma corticosterone in response to ACTH injection. Sourced from Raff H, et al. (2016).[1]
Experimental Protocols
In Vitro Antagonism Assay in Adrenal Cells
-
Cell Preparation:
-
Cell Plating:
-
Plate viable cells in a 96-well microtiter plate at a density of 10,000 cells/well.[7]
-
-
Pretreatment with Antagonist:
-
ACTH Stimulation:
-
Corticosterone Measurement:
-
Remove the medium and immediately assay for corticosterone concentration using a suitable method (e.g., radioimmunoassay).[7]
-
In Vivo Evaluation in Neonatal Rats
-
Animal Preparation:
-
Antagonist Administration:
-
Weigh the pups for accurate dosing.
-
Administer this compound or vehicle (isotonic saline) via intraperitoneal (ip) injection 10 minutes before baseline blood sampling.[1][3][7]
-
Doses used in published studies include a low dose and a high dose (e.g., 0.1 mg/kg and 4 mg/kg for this compound in PD8 pups).[1]
-
-
ACTH Challenge:
-
Blood Sampling:
-
Collect subsequent blood samples at specified time points (e.g., 15, 30, and 60 minutes) for the measurement of plasma corticosterone.[1]
-
Visualizations
Caption: ACTH signaling and the paradoxical effects of this compound.
Caption: Workflow comparison: in vitro vs. in vivo this compound studies.
Caption: Decision tree for addressing this compound in vivo anomalies.
References
- 1. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and solubility issues with GPS1573 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and solubility of GPS1573 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a noncompetitive peptide antagonist of the melanocortin type 2 receptor (MC2R).[1] It dose-dependently antagonizes the activity of adrenocorticotropic hormone (ACTH) at the MC2R, with an IC50 of 66 nM.[1] The primary application of this compound is in the study of Cushing's disease due to its high selectivity for MC2R.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, lyophilized this compound should be stored at -20°C.[2] The product is hygroscopic and should be protected from light.[2] After reconstitution, it is recommended to aliquot the solution and store it at -20°C.[2]
Q3: In what solvents can I dissolve this compound?
This compound is soluble in distilled water up to 2 mg/ml.[2] For higher concentrations, acetonitrile (B52724) is recommended.[2] For many peptides, dissolving in a small amount of an organic solvent like DMSO or DMF first, followed by dilution with an aqueous buffer, can be an effective strategy, especially for hydrophobic peptides.[3]
Q4: My this compound solution appears cloudy or shows precipitates. What should I do?
Cloudiness or precipitation can indicate several issues, including poor solubility or aggregation. Peptides with hydrophobic residues are prone to aggregation in aqueous solutions.[3] To address this, consider the following:
-
Sonication: Gentle sonication can help dissolve the peptide.[3]
-
Solvent Choice: If you are using an aqueous buffer, try dissolving the peptide first in a small amount of a compatible organic solvent like DMSO or acetonitrile before adding the buffer.[3][4]
-
pH Adjustment: The solubility of peptides is often pH-dependent. For basic peptides, a slightly acidic buffer may improve solubility, while for acidic peptides, a slightly basic buffer might be more suitable.[5]
-
Slow Dilution: When diluting a concentrated peptide stock, add the stock solution dropwise to the aqueous buffer while vortexing to prevent localized high concentrations that can trigger precipitation.[3]
Q5: I am observing inconsistent results in my cell-based assays with different batches of this compound. What could be the cause?
Inconsistent results between batches can sometimes be attributed to the presence of trifluoroacetic acid (TFA), a residual counterion from the peptide synthesis and purification process.[6][7] TFA can be cytotoxic to some cell lines and may affect cell proliferation, leading to variability in your results.[6][7] It is advisable to run a TFA control experiment by exposing your cells to the same concentration of TFA as is present in your peptide stock solution (without the peptide) to assess its effect on your specific cell line.[6]
Q6: In my in vivo experiments, this compound is showing an agonist-like effect instead of the expected antagonism. Why is this happening?
This is a critical observation that has been reported in the literature. While this compound acts as an antagonist in vitro, it has been shown to augment the corticosterone (B1669441) response to ACTH in vivo in neonatal rats, particularly at lower doses.[8][9][10] The exact mechanism for this is not fully understood, but several possibilities have been proposed:
-
Biased Agonism: this compound might act as a biased agonist in vivo, meaning that in the physiological context, it could stabilize a receptor conformation that leads to a partial activation of the signaling pathway.[8][11]
-
Short Half-life: The peptide may be rapidly inactivated after injection.[8]
-
Indirect Effects: this compound could be triggering a non-specific sympathetic nervous system response that sensitizes the adrenal cortex to ACTH.[8]
It is important to carefully consider the dosage and the specific animal model when interpreting in vivo results with this compound.
Data Summary
This compound Solubility and Storage
| Parameter | Recommendation | Citation |
| Storage (Lyophilized) | -20°C, protected from light | [2] |
| Storage (Reconstituted) | Aliquot and store at -20°C | [2] |
| Solubility in Water | Up to 2 mg/ml | [2] |
| Alternative Solvent | Acetonitrile for higher concentrations | [2] |
Experimental Protocols
In Vitro MC2R Antagonism Assay (cAMP Measurement)
This protocol is a general guideline for assessing the antagonistic activity of this compound on MC2R-expressing cells by measuring changes in intracellular cyclic AMP (cAMP) levels.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abbiotec.com [abbiotec.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistencies in GPS1573 research findings
This technical support center provides troubleshooting guidance and frequently asked questions regarding the research findings of GPS1573, a selective antagonist of the melanocortin type 2 receptor (MC2R). The information herein is intended for researchers, scientists, and drug development professionals who may be encountering similar inconsistencies in their experiments.
Frequently Asked Questions (FAQs)
Q1: We observe that this compound acts as an MC2R antagonist in our in vitro assays, but our in vivo results show an unexpected increase in corticosterone (B1669441) response to ACTH. Is this a known issue?
A1: Yes, this is a documented inconsistency in the research findings for this compound. While this compound effectively antagonizes ACTH-stimulated MC2R activity in in vitro settings, such as in adrenal cell preparations[1][2], studies in neonatal rat models have shown that pretreatment with this compound can augment, rather than inhibit, the corticosterone response to ACTH[1][2][3][4]. This paradoxical effect is a key challenge in the current understanding of this compound's pharmacology.
Q2: What are the potential explanations for the conflicting in vitro and in vivo results with this compound?
A2: Several hypotheses have been proposed to explain this discrepancy:
-
Biased Agonism: It is possible that this compound acts as a biased agonist in vivo. This means that instead of blocking the receptor, it may augment G-protein coupled transduction when ACTH binds to the MC2R, leading to an enhanced response[1].
-
Route of Administration: The route of administration could be a contributing factor. Most in vivo studies have used intraperitoneal (ip) injections. It's possible that alternative routes, such as intravenous or intramuscular administration, could yield different results[1]. Pilot studies with subcutaneous injections of this compound were found to be ineffective[1].
-
High IC50 in an in vivo context: The IC50 of this compound might be too high to be effective in vivo, even at high doses. However, this is considered less likely as a related compound, GPS1574, which has a higher IC50 in vitro, was effective in vivo[1].
Q3: We are designing an in vivo study with this compound. What dose ranges have been previously reported?
A3: In neonatal rat studies, this compound has been administered at both a low dose (0.1 mg/kg body weight) and a high dose (4.0 mg/kg body weight) via intraperitoneal injection[1]. It is important to note that in postnatal day 2 (PD2) pups, both low and high doses augmented the corticosterone response to ACTH, with the high dose showing a greater augmentation at 15 minutes post-injection[1]. In postnatal day 8 (PD8) pups, only the low dose (0.1 mg/kg) augmented the response, while the high dose (4.0 mg/kg) did not produce a significantly different response than the vehicle[1][2].
Q4: How does this compound's selectivity for MC2R compare to other melanocortin receptors?
A4: this compound shows selectivity for MC2R. It has been reported to antagonize MC4R with an IC50 of 950 nM, which is significantly higher than its IC50 for MC2R (66 ± 23 nM)[5][6]. It did not antagonize α-MSH stimulation of MC1R and had markedly lower potency at MC3R and MC5R[5].
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target Receptor | Melanocortin Type 2 Receptor (MC2R) | [5][7] |
| Mechanism of Action | Non-competitive Antagonist | [5][7] |
| IC50 (ACTH-stimulated MC2R activity) | 66 ± 23 nM | [5] |
| IC50 (MC4R) | 950 nM | [5][6] |
In Vivo Corticosterone Response to this compound and ACTH in Neonatal Rats
Postnatal Day 2 (PD2) Pups
| Pretreatment (10 min prior to ACTH) | Time Point (post-ACTH) | Plasma Corticosterone (ng/ml) | Observation vs. Vehicle | Reference |
| Vehicle | 30 min | 166.0 ± 17.1 | - | [1] |
| Vehicle | 60 min | 137.2 ± 43.5 | - | [1] |
| Low Dose this compound (0.1 mg/kg) | 15 min | 67.8 ± 7.9 | Significantly Augmented | [1] |
| Low Dose this compound (0.1 mg/kg) | 60 min | 200.0 ± 23.6 | Significantly Augmented | [1] |
| High Dose this compound (4.0 mg/kg) | 15 min | 115.5 ± 11.0 | Greater Augmentation | [1] |
Postnatal Day 8 (PD8) Pups
| Pretreatment (10 min prior to ACTH) | Time Point (post-ACTH) | Plasma Corticosterone (ng/ml) | Observation vs. Vehicle | Reference |
| Low Dose this compound (0.1 mg/kg) | 15 min | 45.8 ± 2.6 | Augmented | [1] |
| Low Dose this compound (0.1 mg/kg) | 30 min | 54.5 ± 3.7 | Augmented | [1] |
| Low Dose this compound (0.1 mg/kg) | 60 min | 50.4 ± 6.5 | Augmented | [1] |
| High Dose this compound (4.0 mg/kg) | 15 min | 34.3 ± 4.5 | Not Different | [1] |
| High Dose this compound (4.0 mg/kg) | 30 min | 36.0 ± 6.0 | Not Different | [1] |
| High Dose this compound (4.0 mg/kg) | 60 min | 40.4 ± 5.9 | Less than Low Dose | [1] |
Experimental Protocols
In Vitro Adrenal Cell Preparation and Assay
-
Animal Model: Adrenal glands were obtained from adult, postnatal day 2 (PD2), and postnatal day 8 (PD8) Sprague-Dawley rats[1].
-
Cell Dispersion: Adrenal glands were cleaned of surrounding fat. Adult glands were decapsulated. A 90-minute type I collagenase treatment was used to disperse the cells[1].
-
Cell Plating: Viable cells were plated in a 96-well microtiter plate at a density of 10,000 cells/well[1].
-
Pretreatment: Cells were pretreated for 1 hour with either no antagonist, 750 nM this compound, or 750 nM GPS1574 at 37°C in 10% CO2[1].
-
ACTH Stimulation: Following pretreatment, rat ACTH(1–39) was added to the cell suspensions at appropriate concentrations and incubated for 1 hour[1].
-
Corticosterone Measurement: The medium was removed and immediately assayed for corticosterone[1].
In Vivo Neonatal Rat Study
-
Animal Model: Postnatal day 2 (PD2) and postnatal day 8 (PD8) Sprague-Dawley rat pups of both sexes were used[1].
-
Acclimatization: Pups were removed from their dams and placed in a small cage with bedding on a heating pad to maintain body temperature for 10 minutes[1].
-
Pretreatment: Pups were weighed and injected intraperitoneally (ip) with either vehicle (10 μl/kg body wt of isotonic saline), low dose this compound (0.1 mg/kg), or high dose this compound (4.0 mg/kg)[1].
-
Baseline Sampling: Ten minutes after the initial injection, a subset of pups was decapitated for baseline trunk blood collection (time 0)[1][2].
-
ACTH Administration: Immediately after baseline collection, 1 μg/kg (0.001 mg/kg) of porcine ACTH was injected ip[1][2].
-
Time-Point Sampling: Subsets of pups were decapitated at 15, 30, or 60 minutes post-ACTH injection for blood sample collection[1].
-
Analysis: Plasma was assayed for corticosterone levels[1].
Visualizations
Caption: ACTH signaling pathway and the paradoxical role of this compound.
Caption: In vivo experimental workflow for testing this compound.
References
- 1. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abbiotec.com [abbiotec.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: GPS1573 In Vivo Applications
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential for biased agonism with GPS1573 in vivo. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries based on preclinical studies.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show conflicting activity between in vitro and in vivo studies?
A1: this compound acts as a competitive antagonist of the melanocortin type 2 receptor (MC2R) in vitro, effectively blocking ACTH-stimulated activity.[1][2] However, in in vivo studies using neonatal rats, pretreatment with this compound resulted in an augmentation, rather than inhibition, of the corticosterone (B1669441) response to ACTH.[1][3] This discrepancy suggests that this compound may act as a biased agonist in vivo.[1]
Q2: What is biased agonism and how might it explain the effects of this compound?
A2: Biased agonism is a phenomenon where a ligand, upon binding to a G-protein coupled receptor (GPCR) like MC2R, preferentially activates certain downstream signaling pathways over others.[4] In the case of this compound, it is hypothesized that in vivo, instead of blocking the receptor, it may augment G-protein coupled signal transduction when the natural ligand, ACTH, binds.[1] This leads to an enhanced physiological response (corticosterone production) despite its antagonistic properties observed in isolated cell systems.
Q3: What are the potential mechanisms for this compound's in vivo augmenting effect?
A3: Several possibilities could explain the observed in vivo effects:
-
Biased Agonism at MC2R: this compound may stabilize a specific conformation of the MC2R that enhances G-protein signaling upon ACTH binding.[1]
-
Sympathetic Nervous System Activation: The compound could trigger a non-specific increase in the sensitivity of the adrenal cortex to ACTH via the sympathetic nervous system.[1]
-
Interaction with Accessory Proteins: The activity of MC2R is regulated by melanocortin 2 receptor accessory proteins (MRAP and MRAP2).[5] It is possible that this compound's interaction with the receptor complex, including these accessory proteins, differs in vivo compared to in vitro, leading to the observed biased agonism.
Q4: How does the in vivo effect of this compound differ from the related compound, GPS1574?
A4: While both are MC2R antagonists in vitro, their in vivo effects are notably different. This compound augments the corticosterone response to ACTH.[1][3][5] In contrast, GPS1574 has been shown to attenuate the corticosterone response to ACTH in postnatal day 2 (PD2) rat pups, acting more like a traditional antagonist in this context.[1][3][5] This difference in activity may be related to the ring structure present in GPS1574, which this compound lacks.[1][5]
Troubleshooting Guide
Issue: I am not observing the expected augmentation of corticosterone response after this compound administration in vivo.
-
Verify Animal Age and Dose: The effects of this compound have been shown to be both age and dose-dependent. In neonatal rats, a low dose (0.1 mg/kg) augmented the ACTH response in both PD2 and PD8 pups.[1][3] However, a high dose (4.0 mg/kg) produced an even greater response at 15 minutes in PD2 pups but was not significantly different from the vehicle in PD8 pups.[1][3] Ensure the correct dose is being used for the specific age group in your model.
-
Check Route of Administration: The published studies used intraperitoneal (ip) injections for both this compound and ACTH.[1] This route was found to be effective, whereas subcutaneous injection was reported to be ineffective.[1] Confirm that the administration route is consistent with established protocols.
-
Confirm Timing of Injections and Sampling: The experimental protocol involves administering this compound ten minutes prior to the ACTH challenge.[1] Blood samples were then collected at specific time points (15, 30, and 60 minutes) post-ACTH injection.[1] Adherence to this timeline is critical for observing the transient effects on corticosterone levels.
Quantitative Data Summary
The following tables summarize the plasma corticosterone response to an ACTH challenge (0.001 mg/kg) in neonatal rats pretreated with either vehicle, a low dose (0.1 mg/kg) of this compound, or a high dose (4.0 mg/kg) of this compound.
Table 1: Plasma Corticosterone Response in Postnatal Day 2 (PD2) Rat Pups
| Pretreatment (10 min prior to ACTH) | Time Post-ACTH | Plasma Corticosterone (ng/mL, mean ± SE) |
| Vehicle | 15 min | No significant increase |
| 30 min | 166.0 ± 17.1 | |
| 60 min | 137.2 ± 43.5 | |
| This compound (0.1 mg/kg) | 15 min | 67.8 ± 7.9 |
| 60 min | 200.0 ± 23.6 | |
| This compound (4.0 mg/kg) | 15 min | 115.5 ± 11.0 |
| (Data sourced from a 2016 study)[1] |
Table 2: Plasma Corticosterone Response in Postnatal Day 8 (PD8) Rat Pups
| Pretreatment (10 min prior to ACTH) | Time Post-ACTH | Plasma Corticosterone (ng/mL, mean ± SE) |
| Vehicle | 15, 30, 60 min | No significant increase |
| This compound (0.1 mg/kg) | 15 min | 45.8 ± 2.6 |
| 30 min | 54.5 ± 3.7 | |
| 60 min | 50.4 ± 6.5 | |
| This compound (4.0 mg/kg) | 15 min | Not different from vehicle |
| 30 min | Not different from vehicle | |
| 60 min | Less than low dose group | |
| (Data sourced from a 2016 study)[1] |
Experimental Protocols
Protocol: Investigating the In Vivo Effect of this compound on ACTH-Stimulated Corticosterone Release in Neonatal Rats
This protocol is based on the methodology described in the study by Thomson et al. (2016).[1]
1. Animal Model and Housing:
-
Species: Sprague-Dawley rats.
-
Age: Postnatal day 2 (PD2) and Postnatal day 8 (PD8) pups of both sexes.
-
Housing: Pups are housed with their dams in a controlled environment (12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: On the day of the experiment, remove pups from the dam and place them in a small cage on a heating pad to maintain body temperature. Allow 10 minutes for acclimatization.[1]
2. Reagent Preparation:
-
This compound: Prepare low-dose (0.1 mg/kg) and high-dose (4.0 mg/kg) solutions by diluting this compound in isotonic saline.[1]
-
ACTH: Prepare a 1 µg/kg (0.001 mg/kg) solution of porcine ACTH in isotonic saline.[1]
-
Vehicle: Use isotonic saline (10 µl/kg body weight).[1]
3. Administration and Sampling Procedure:
-
Weigh each pup to determine the precise injection volume.
-
Administer the assigned pretreatment (Vehicle, Low-Dose this compound, or High-Dose this compound) via intraperitoneal (ip) injection.[1]
-
10 minutes after pretreatment:
-
Post-ACTH Injection: Subsets of pups are euthanized by decapitation at 15, 30, and 60 minutes to collect trunk blood.[1]
4. Sample Analysis:
-
Collect trunk blood into appropriate tubes (e.g., containing EDTA).
-
Centrifuge to separate plasma.
-
Measure plasma corticosterone concentrations using a suitable method, such as a radioimmunoassay (RIA) or ELISA kit.
Visualizations: Pathways and Workflows
Caption: Canonical ACTH signaling pathway at the MC2R leading to corticosterone synthesis.
Caption: Experimental workflow for the in vivo assessment of this compound.
Caption: Conceptual diagram illustrating biased agonism at a GPCR.
References
- 1. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Improving the experimental design for GPS1573 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments involving GPS1573, a noncompetitive antagonist of the Melanocortin 2 Receptor (MC2R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a peptide-based, noncompetitive antagonist of the Melanocortin 2 Receptor (MC2R).[1][2] Its primary mechanism is to inhibit the signaling cascade initiated by the binding of adrenocorticotropic hormone (ACTH) to MC2R. This inhibition prevents the downstream production of cAMP and subsequent steroidogenesis.[3][4][5]
Q2: What is the significance of the Melanocortin 2 Receptor Accessory Protein (MRAP) in this compound studies?
The Melanocortin 2 Receptor Accessory Protein (MRAP) is essential for the proper trafficking of MC2R to the cell surface and for its functional interaction with ACTH.[1][6][7][8] Therefore, for in vitro studies in non-adrenal cell lines, it is crucial to co-express MRAP with MC2R to obtain a functional receptor that can be effectively targeted by this compound.[1][6]
Q3: Why do in vivo effects of this compound sometimes differ from in vitro findings?
While this compound acts as an antagonist in vitro, some in vivo studies have reported an unexpected augmentation of the corticosterone (B1669441) response to ACTH at certain doses.[3][4][9] This paradoxical effect may be due to complex physiological feedback mechanisms, interactions with other signaling pathways, or dose-dependent biased agonism.[3][10][11] Researchers should be aware of this potential discrepancy when designing and interpreting in vivo experiments.
Q4: What is the solubility and stability of this compound?
This compound is a peptide and its solubility and stability can vary depending on the solvent and storage conditions. It is typically supplied as a lyophilized powder. For in vitro assays, it can be dissolved in sterile water or a buffer solution. For in vivo studies, specific formulation protocols should be followed to ensure its stability and bioavailability.[3] It is recommended to store the lyophilized peptide at -20°C and reconstituted solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments.
In Vitro Assays (e.g., cAMP Assays)
| Problem | Potential Cause | Troubleshooting Steps |
| High background signal in cAMP assay | 1. Constitutive activity of overexpressed MC2R.2. Suboptimal concentration of phosphodiesterase (PDE) inhibitor (e.g., IBMX).3. Cell contamination. | 1. Reduce the amount of MC2R plasmid used for transfection or use a cell line with lower, more stable expression.2. Titrate the PDE inhibitor to the lowest effective concentration.3. Regularly check cell cultures for contamination. |
| Low or no response to ACTH stimulation | 1. Inefficient MC2R and/or MRAP expression or trafficking.2. Degraded ACTH or this compound.3. Incorrect assay setup (e.g., cell density, stimulation time). | 1. Verify receptor and MRAP expression using methods like Western blot or flow cytometry with a tagged receptor.[12]2. Prepare fresh solutions of ACTH and this compound.3. Optimize cell density and perform a time-course experiment to determine the optimal ACTH stimulation time.[13] |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before seeding.2. Use calibrated pipettes and proper pipetting techniques.3. Avoid using the outer wells of the plate or fill them with a blank solution. |
| Unexpected agonist activity of this compound | 1. Biased agonism at the specific signaling pathway being measured.2. Off-target effects at high concentrations. | 1. Investigate other downstream signaling pathways (e.g., β-arrestin recruitment).[10][11]2. Perform a dose-response curve to ensure the observed effect is within a pharmacologically relevant concentration range. |
In Vivo Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Paradoxical increase in corticosterone levels | 1. Complex in vivo feedback loops.2. Dose-dependent effects of this compound.3. Stress-induced corticosterone release unrelated to ACTH. | 1. Include appropriate control groups (e.g., vehicle-only, this compound-only).2. Test a wider range of this compound doses.[4][9]3. Acclimatize animals to the experimental procedures to minimize stress. |
| Lack of this compound efficacy | 1. Poor bioavailability or rapid clearance of the peptide.2. Inappropriate route of administration or dosing regimen.3. Suboptimal timing of administration relative to ACTH challenge. | 1. Consider using a different vehicle or formulation to improve solubility and stability.[3]2. Evaluate different administration routes (e.g., intravenous vs. intraperitoneal).3. Perform a pharmacokinetic study to determine the optimal dosing schedule. |
| High variability in animal responses | 1. Genetic variability within the animal strain.2. Differences in animal age, weight, or sex.3. Inconsistent experimental procedures. | 1. Use a well-characterized and genetically homogenous animal strain.2. Normalize data to baseline levels for each animal.3. Standardize all experimental procedures, including animal handling, injection timing, and sample collection. |
Data Presentation
This compound Potency and Selectivity
| Receptor | IC50 (nM) | Ligand | Assay Type | Reference |
| MC2R | 66 | ACTH | cAMP accumulation | [1][2] |
| MC4R | 950 | α-MSH | cAMP accumulation | [14] |
Note: Data compiled from multiple sources and may vary based on experimental conditions.
In Vivo Effects of this compound on Corticosterone Response in Neonatal Rats
| Treatment Group (Postnatal Day 2) | Dose of this compound (mg/kg) | Corticosterone Response to ACTH | Reference |
| Vehicle | N/A | Baseline increase | [4][9] |
| This compound (Low Dose) | 0.1 | Augmented response | [4][9] |
| This compound (High Dose) | 4.0 | Augmented response | [4][9] |
This table summarizes the unexpected in vivo findings where this compound augmented the corticosterone response to ACTH in a neonatal rat model.
Experimental Protocols
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the antagonistic effect of this compound on ACTH-induced cAMP production in cells co-expressing human MC2R and MRAP.
Materials:
-
CHO or HEK293 cells
-
Expression plasmids for human MC2R and MRAP
-
Cell culture medium (e.g., DMEM/F12)
-
Transfection reagent
-
Assay buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX)
-
ACTH (1-24)
-
This compound
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect CHO or HEK293 cells with MC2R and MRAP expression plasmids using a suitable transfection reagent.
-
Culture the cells for 24-48 hours to allow for receptor expression.
-
-
Cell Seeding:
-
Harvest the transfected cells and seed them into a 96-well plate at an optimized density.
-
Incubate for 16-24 hours.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of ACTH (e.g., EC80) for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for this compound and calculate the IC50 value.
-
In Vivo Corticosterone Response Assay in Rats
This protocol outlines a method to assess the in vivo effect of this compound on ACTH-stimulated corticosterone release in rats.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., sterile saline)
-
ACTH (1-39)
-
Anesthetic (if required for blood collection)
-
Blood collection tubes (e.g., with EDTA)
-
Corticosterone ELISA kit
Methodology:
-
Animal Acclimatization:
-
Acclimatize the rats to the housing conditions and handling for at least one week before the experiment.
-
-
This compound Administration:
-
Administer this compound (or vehicle) via the desired route (e.g., intraperitoneal injection).
-
-
ACTH Challenge:
-
After a predetermined time following this compound administration (e.g., 30 minutes), administer a bolus of ACTH.
-
-
Blood Sampling:
-
Collect blood samples at baseline (before this compound) and at various time points after the ACTH challenge (e.g., 0, 15, 30, 60 minutes).
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Corticosterone Measurement:
-
Measure the plasma corticosterone concentrations using a corticosterone ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Compare the corticosterone levels between the different treatment groups at each time point.
-
Visualizations
Caption: MC2R signaling cascade and the inhibitory action of this compound.
Caption: Workflow for an in vitro cAMP assay to test this compound.
Caption: A logical workflow for troubleshooting low ACTH response.
References
- 1. ec.bioscientifica.com [ec.bioscientifica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Melanocortin Receptor | 2445822-54-6 | Invivochem [invivochem.com]
- 4. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. ACTH Receptor (MC2R) Specificity: What Do We Know About Underlying Molecular Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | ACTH receptor (MC2R) specificity: what do we know about underlying molecular mechanisms? [frontiersin.org]
- 8. Molecular Characterization and Functional Regulation of Melanocortin 2 Receptor (MC2R) in the Sea Bass. A Putative Role in the Adaptation to Stress | PLOS One [journals.plos.org]
- 9. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Molecular identification of melanocortin-2 receptor responsible for ligand binding and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
GPS1573 vs. GPS1574: A Comparative Analysis of Two Novel MC2R Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of GPS1573 and GPS1574, two novel peptide antagonists of the Melanocortin Type 2 Receptor (MC2R). As potential therapeutic agents for conditions of adrenocorticotropic hormone (ACTH) excess, such as Cushing's disease, a thorough understanding of their performance and underlying mechanisms is crucial.[1][2][3] This document summarizes their in vitro and in vivo activities, selectivity profiles, and the experimental protocols used to evaluate them, supported by quantitative data and visual diagrams to facilitate comprehension.
Introduction to this compound and GPS1574
This compound and GPS1574 are structurally related peptides designed to selectively antagonize the MC2R, the primary receptor for ACTH.[1] By blocking the action of ACTH on the adrenal cortex, these compounds aim to inhibit the overproduction of cortisol, a hallmark of Cushing's disease.[1][4] Both molecules act as non-competitive antagonists, suppressing the maximal response to ACTH without altering its EC50.[1] While structurally similar, a key difference is the cyclized structure of GPS1574.[2][5]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and GPS1574 based on published experimental findings.
In Vitro Potency and Selectivity
| Parameter | This compound | GPS1574 | Reference |
| MC2R Antagonism (IC50) | 66 ± 23 nM | 260 ± 1 nM | [1][2][5][6] |
| MC4R Antagonism (IC50) | 950 nM | 3.7 µM | [1] |
| MC1R, MC3R, MC5R Antagonism | Markedly lower potency; did not antagonize α-MSH stimulation of MC1R. | Markedly lower potency; did not antagonize α-MSH stimulation of MC1R. | [1] |
IC50 values represent the concentration of the antagonist required to inhibit 50% of the ACTH-stimulated response.
In Vivo Efficacy in Neonatal Rats
The in vivo effects of this compound and GPS1574 have been observed to be contrary to their in vitro potencies.
| Experimental Condition | This compound | GPS1574 | Reference |
| Corticosterone (B1669441) response to ACTH in PD2 rat pups | Augmentation of the response. | Attenuation at 30 minutes post-ACTH injection. | [5][7] |
| Corticosterone response to ACTH in PD8 rat pups | Augmentation of the response at low dose (0.1 mg/kg). | Showed an augmenting effect at higher doses. | [5][7] |
| Baseline corticosterone in PD2 rat pups | No significant effect reported. | Decreased baseline corticosterone. | [8][9] |
| Baseline corticosterone in PD8 and PD15 rat pups | No significant effect reported. | Increased baseline corticosterone. | [8][9] |
PD refers to postnatal day.
Signaling Pathway and Mechanism of Action
This compound and GPS1574 exert their effects by interfering with the canonical ACTH signaling pathway in adrenal cortex cells. The binding of ACTH to MC2R, a G-protein coupled receptor (GPCR), activates a cascade that leads to steroidogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and GPS1574.
In Vitro cAMP Assay
This assay quantifies the ability of the antagonists to inhibit ACTH-induced cyclic AMP (cAMP) production in a controlled cellular environment.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to stably express human MC2R and its essential accessory protein, MRAP.[2][3] These cells are cultured under standard conditions.
-
Antagonist Preparation: this compound and GPS1574 are reconstituted and serially diluted to a range of concentrations.
-
Incubation: The cultured cells are pre-incubated with the different concentrations of this compound or GPS1574.
-
Stimulation: The cells are then stimulated with a fixed concentration of ACTH to induce cAMP production.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing luminescence or fluorescence detection.[2][3]
-
Data Analysis: The results are used to generate dose-response curves, from which the IC50 values are calculated to quantify the potency of each antagonist.
In Vivo Neonatal Rat Model
This model assesses the efficacy of the antagonists in a living organism by measuring their effect on the ACTH-stimulated release of corticosterone.
Detailed Steps:
-
Animal Model: Neonatal Sprague-Dawley rat pups at specific postnatal days (e.g., PD2 and PD8) are used for the experiments.[5]
-
Compound Preparation: Solutions of this compound, GPS1574, and ACTH are prepared for injection.
-
Antagonist Administration: The pups are given an intraperitoneal (IP) injection of either the antagonist (at varying doses) or a vehicle control.[5]
-
ACTH Administration: Following a 10-minute interval, the pups receive an IP injection of ACTH to stimulate the adrenal glands.[5]
-
Blood Collection: At specified time points after the ACTH injection (e.g., 15, 30, and 60 minutes), trunk blood is collected.[5]
-
Corticosterone Measurement: Plasma is separated from the blood samples, and corticosterone levels are quantified.
-
Data Analysis: The plasma corticosterone concentrations are compared between the groups that received the antagonists and the vehicle control group to determine the in vivo effect.
Discussion and Conclusion
The comparative analysis of this compound and GPS1574 reveals a significant discrepancy between their in vitro and in vivo activities. While this compound is the more potent antagonist in a cellular context, it paradoxically enhances the corticosterone response to ACTH in neonatal rats.[5][7] Conversely, GPS1574, the less potent antagonist in vitro, demonstrates a modest inhibitory effect in vivo under specific conditions, although at higher doses and in older pups, it can also augment the corticosterone response.[5][7][8][9] This suggests that GPS1574 may act as a biased agonist/antagonist, with its effects being dependent on the physiological context.[9]
These findings underscore the complexity of translating in vitro results to in vivo efficacy. The unexpected in vivo outcomes for both compounds highlight the importance of comprehensive preclinical evaluation in relevant animal models. For drug development professionals, the case of this compound and GPS1574 serves as a critical reminder that factors such as pharmacokinetics, metabolism, and potential off-target effects in a whole-organism system can significantly alter a compound's activity profile. Further research is warranted to elucidate the mechanisms behind the observed in vivo effects and to guide the development of more predictable and effective MC2R antagonists for the treatment of Cushing's disease and other disorders of ACTH excess.
References
- 1. Effect of a melanocortin type 2 receptor (MC2R) antagonist on the corticosterone response to hypoxia and ACTH stimulation in the neonatal rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | ACTH Antagonists [frontiersin.org]
- 4. Identification of a novel specific small-molecule melanocortin-2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cosmobio.co.jp [cosmobio.co.jp]
A Comparative Analysis of GPS1573 and GPS1574: In Vitro Antagonism versus In Vivo Dichotomy
A deep dive into the contrasting effects of two novel melanocortin type 2 receptor antagonists reveals a significant divergence between laboratory and living system results. While both GPS1573 and GPS1574 demonstrate inhibitory effects on the adrenocorticotropic hormone (ACTH) pathway in cell-based assays, their actions in vivo are strikingly different, with this compound augmenting and GPS1574 attenuating the hormonal response to ACTH.
This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound and GPS1574, two peptide-based antagonists of the melanocortin type 2 receptor (MC2R). The data presented is crucial for researchers in endocrinology and drug development, highlighting the complexities of translating in vitro potency to in vivo efficacy.
In Vitro Efficacy: A Clear Antagonistic Profile
In controlled laboratory settings using adrenal cells, both this compound and GPS1574 effectively function as antagonists to the MC2R, the primary receptor for ACTH. This antagonism leads to a reduction in corticosterone (B1669441) production, a key steroid hormone. Notably, this compound exhibits a higher potency in vitro compared to GPS1574.
Table 1: In Vitro Comparison of this compound and GPS1574
| Parameter | This compound | GPS1574 | Reference |
| Mechanism of Action | Non-competitive antagonist of MC2R | Non-competitive antagonist of MC2R | [1] |
| IC50 | 66 ± 23 nM | 260 ± 1 nM | [1][2] |
| Effect on ACTH-stimulated Corticosterone Production | Inhibition | Inhibition | [3][4] |
| Relative Potency | More potent | Less potent | [3][5][6] |
In studies on adrenal cells from adult and postnatal day 2 (PD2) neonatal rats, this compound demonstrated a more potent inhibition of the corticosterone response to ACTH than GPS1574.[3][4] However, in adrenal cells from postnatal day 8 (PD8) rat pups, the inhibitory effects of both compounds were found to be equivalent.[3][4] The antagonism is characterized as non-competitive, as the compounds suppress the maximum response (Rmax) to ACTH without altering its half-maximal effective concentration (EC50).[1]
In Vivo Effects: A Surprising Turn of Events
Contrary to the predictable in vitro results, the in vivo effects of this compound and GPS1574 diverge significantly. These experiments, conducted in neonatal rat pups, reveal a paradoxical effect for the more potent in vitro antagonist, this compound.
Table 2: In Vivo Comparison of this compound and GPS1574 in Neonatal Rats
| Compound | Age of Rat Pups | Dosage | Outcome on ACTH-stimulated Corticosterone Response | Reference |
| This compound | PD2 | Low and High | Augmentation (Increase) | [2][3][5] |
| PD8 | 0.1 mg/kg | Augmentation (Increase) | [2][3][5] | |
| PD8 | 4 mg/kg | No significant effect | [2][3][5] | |
| GPS1574 | PD2 | Not specified | Attenuation (Decrease) at 30 minutes | [2][3][5] |
Pretreatment with this compound in PD2 rat pups led to an unexpected augmentation, or increase, in the corticosterone response to ACTH.[2][3][5] A similar, though dose-dependent, augmenting effect was observed in PD8 pups.[2][3][5] In stark contrast, GPS1574 demonstrated an inhibitory effect in vivo, attenuating the plasma corticosterone response to ACTH in PD2 pups.[2][3][5] This discrepancy suggests that the in vivo activity of these compounds does not correlate with their in vitro potency.[3][4][5] It has been proposed that this compound may act as a "biasing agonist" in a living system.[4] The structural difference between the two peptides, namely the presence of a ring structure in GPS1574 which is absent in this compound, is thought to contribute to this difference in in vivo activity.[7]
Experimental Methodologies
The findings presented are based on specific and detailed experimental protocols.
In Vitro Experiments
The in vitro studies utilized dispersed adrenal cells obtained from neonatal (PD2 and PD8) and adult rats.[3][4] These cells were pre-treated with either a vehicle control, this compound, or GPS1574.[3] Subsequently, the cells were stimulated with ACTH to induce corticosterone production, which was then measured to determine the inhibitory effects of the compounds.[3][4]
In Vivo Experiments
For the in vivo analysis, neonatal rat pups at PD2 and PD8 were used.[2][3][5] The experimental procedure involved an initial intraperitoneal (ip) injection of either a vehicle, this compound, or GPS1574.[2][3][5] This was followed by an ip injection of ACTH(1–39) to stimulate corticosterone production.[2][3][5] To assess the effects of the compounds, blood samples were collected at various time points and the concentration of plasma corticosterone was measured.[2][3][5]
Visualizing the Molecular Interactions and Experimental Flow
To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the signaling pathway and workflows.
Caption: ACTH signaling pathway and points of intervention by this compound and GPS1574.
Caption: Workflow for the in vitro and in vivo experimental protocols.
References
- 1. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 4. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
Comparative Efficacy of GPS1573 Against Other MC2R Antagonists: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of GPS1573, a novel melanocortin 2 receptor (MC2R) antagonist, with other known MC2R antagonists. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of available experimental data to inform future research and development in conditions of adrenocorticotropic hormone (ACTH) excess, such as Cushing's disease and congenital adrenal hyperplasia.
Introduction to MC2R Antagonism
The melanocortin 2 receptor (MC2R) is a G protein-coupled receptor (GPCR) predominantly expressed in the adrenal cortex.[1][2] Its activation by its sole endogenous ligand, ACTH, is a critical step in the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the production of glucocorticoids, primarily cortisol.[3][4][5] Dysregulation of the HPA axis leading to excessive ACTH levels results in hypercortisolism, a hallmark of debilitating conditions like Cushing's disease.[6][7] Selective antagonism of MC2R presents a promising therapeutic strategy to mitigate the effects of ACTH overstimulation.[3][6][7] This guide focuses on this compound, a peptide-based MC2R antagonist, and compares its performance with other peptidic and small-molecule antagonists based on published in vitro and in vivo data.
In Vitro Efficacy Comparison
The in vitro potency of MC2R antagonists is primarily assessed by their ability to inhibit ACTH-stimulated cyclic AMP (cAMP) production in cell lines engineered to express the human MC2R and its essential accessory protein, MRAP (Melanocortin Receptor Accessory Protein).[8][9] The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Antagonist | Type | Mechanism of Action | IC50 (cAMP Inhibition) | Cell Line | Reference |
| This compound | Peptide | Non-competitive | 66 nM | HEK293 | [7][10][11] |
| GPS1574 | Peptide (cyclized) | Non-competitive | 260 nM | HEK293 | [7][10] |
| IRC-274 | Peptide | Not specified | 38 nM | HEK293 | [10] |
| MCR2-4788 | Small Molecule | Competitive | pA2 = 5.7* | CHO | [12] |
Note: The potency of MCR2-4788 is reported as a pA2 value, which is a measure of antagonist affinity for competitive antagonists. A higher pA2 value indicates higher affinity. Direct comparison of pA2 with IC50 values should be made with caution due to the different methodologies and mechanisms of antagonism.
Selectivity Profile
An ideal MC2R antagonist should exhibit high selectivity for MC2R over other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) to minimize off-target effects.
| Antagonist | MC4R IC50 / Selectivity | Reference |
| This compound | 950 nM | [7] |
| GPS1574 | 3.7 µM | [7] |
| IRC-274 | High degree of selectivity for MC2R | [10] |
| MCR2-4788 | No antagonistic activity at other MCRs | [12] |
This compound displays a notable selectivity for MC2R over MC4R, with an approximately 14-fold higher IC50 for MC4R.[7] Both IRC-274 and the small-molecule antagonist MCR2-4788 are also reported to have high selectivity for MC2R, a crucial characteristic for potential therapeutic development.[10][12]
In Vivo Efficacy
Translating in vitro potency to in vivo efficacy is a critical step in drug development. Studies in animal models provide initial insights into the physiological effects of these antagonists.
| Antagonist | Animal Model | Key Findings | Reference |
| This compound | Neonatal Rats | Augmented the corticosterone (B1669441) response to ACTH. | [13][14] |
| GPS1574 | Neonatal Rats | Partially inhibitory to the ACTH response. | [14] |
| IRC-274 | Hypophysectomized Rats & Nude Mice with AtT20 tumors | Significant inhibition of corticosterone production. |
The in vivo data for this compound in neonatal rats presents a complex picture, as it unexpectedly augmented the corticosterone response to ACTH, contrasting with its in vitro antagonist activity.[13][14] This suggests that the in vivo effects may be influenced by factors not present in the in vitro cell-based assays. In contrast, GPS1574 showed partial inhibition in the same model, and IRC-274 demonstrated significant inhibition of corticosterone production in two different rodent models.[15][14] These findings underscore the importance of comprehensive in vivo testing to understand the full pharmacological profile of MC2R antagonists.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the MC2R signaling pathway and a general workflow for evaluating MC2R antagonist efficacy.
Caption: MC2R signaling pathway upon ACTH binding.
Caption: General workflow for MC2R antagonist evaluation.
Experimental Protocols
In Vitro cAMP Inhibition Assay (General Protocol)
-
Cell Culture: HEK293 or CHO cells are stably transfected to express human MC2R and its accessory protein, MRAP. Cells are cultured in appropriate media until they reach optimal confluency.
-
Assay Preparation: Cells are seeded into multi-well plates and incubated.
-
Antagonist Treatment: Cells are pre-incubated with varying concentrations of the MC2R antagonist (e.g., this compound) for a specified period.
-
ACTH Stimulation: ACTH is added to the wells to stimulate the MC2R signaling cascade.
-
cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay, such as a competitive immunoassay or a luminescence-based reporter gene assay.
-
Data Analysis: The results are analyzed to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal ACTH-induced cAMP production. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value.
In Vivo Corticosterone Inhibition in Rodent Models (General Protocol)
-
Animal Acclimatization: Rodents (e.g., neonatal rats) are acclimatized to the laboratory conditions.
-
Antagonist Administration: The MC2R antagonist is administered to the animals, typically via intraperitoneal (IP) injection, at various doses.[13][14]
-
ACTH Challenge: After a predetermined time, a standardized dose of ACTH is administered to stimulate the adrenal glands.[13][14]
-
Blood Sampling: Blood samples are collected at specific time points post-ACTH administration.[13][14]
-
Hormone Analysis: Plasma corticosterone (in rodents) or cortisol levels are measured using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The corticosterone/cortisol levels in the antagonist-treated groups are compared to the vehicle-treated control group to assess the in vivo efficacy of the antagonist.
Conclusion
This compound is a potent, selective, and non-competitive antagonist of the MC2R in vitro. Its efficacy profile makes it a valuable tool for studying the physiological roles of the MC2R and a potential starting point for the development of therapeutics for ACTH-dependent hypercortisolism. However, the paradoxical in vivo results for this compound highlight the complexities of translating in vitro findings to whole-organism responses and underscore the need for further investigation. In comparison, other antagonists like IRC-274 and small-molecule compounds such as MCR2-4788 have also shown promising preclinical data, with IRC-274 demonstrating clear in vivo efficacy. The choice of an MC2R antagonist for a specific research application will depend on the desired mechanism of action, the experimental system (in vitro vs. in vivo), and the specific research question being addressed. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of these promising MC2R antagonists.
References
- 1. ACTH receptor - Wikipedia [en.wikipedia.org]
- 2. wikicrow.ai [wikicrow.ai]
- 3. manilatimes.net [manilatimes.net]
- 4. MC2R gene: MedlinePlus Genetics [medlineplus.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Identification of a novel specific small-molecule melanocortin-2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a novel specific small-molecule melanocortin-2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.bioscientifica.com [ec.bioscientifica.com]
- 10. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
Structural differences between GPS1573 and GPS1574 and their effects
A Comprehensive Comparison of the MC2R Antagonists GPS1573 and GPS1574 for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two structurally related peptide antagonists of the melanocortin type 2 receptor (MC2R), this compound and GPS1574. The following sections will delve into their structural distinctions, comparative efficacy based on experimental data, and the methodologies employed in these studies. This information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences between these two compounds.
Structural Differences
This compound and GPS1574 are both peptide-based antagonists designed to target the MC2R, a key receptor in the hypothalamic-pituitary-adrenal (HPA) axis. While they share a similar core sequence, their primary structural difference lies in their topology. This compound is a linear peptide, whereas GPS1574 is a cyclized version.[1][2] This fundamental structural variation has significant implications for their biological activity and pharmacokinetic profiles.
The amino acid sequence for the linear peptide, this compound, is Nle-P-f-R-w-F-K-A-V-G-K-K-R-R-NH₂.[1] In contrast, GPS1574 possesses a ring structure, denoted as Nle-(E-f-R-w-F-K)-A-V-G-K-K-R-R-NH₂.[1] The cyclization in GPS1574 is a key modification that differentiates it from its linear counterpart. Both peptides were developed with modifications in the HFRW pharmacophore, a critical region for melanocortin receptor activation, while preserving the putative MC2R binding sites.[3]
Comparative Efficacy and Effects
The structural divergence between this compound and GPS1574 leads to notable differences in their in vitro potency and in vivo effects. Both compounds act as non-competitive antagonists of the ACTH-stimulated MC2R activity, meaning they suppress the maximal response (Rmax) without altering the concentration of ACTH required to elicit a half-maximal response (EC50).[3]
In Vitro Potency
Experimental data demonstrates that this compound is a more potent antagonist of MC2R in vitro compared to GPS1574.[1][4] The half-maximal inhibitory concentration (IC50) values for each compound against MC2R and the related melanocortin type 4 receptor (MC4R) are summarized in the table below.
| Compound | MC2R IC50 (nM) | MC4R IC50 (nM) | Selectivity (MC4R/MC2R) |
| This compound | 66 ± 23[3] | 950[3][5] | ~14.4 |
| GPS1574 | 260 ± 1[3] | 3700[3] | ~14.2 |
In Vivo Effects
In vivo studies using neonatal rats have revealed contrasting and somewhat unexpected effects of the two antagonists. While GPS1574 demonstrated partial inhibition of the corticosterone (B1669441) response to ACTH, this compound, despite its higher in vitro potency, augmented this response.[1][4] This suggests that the in vivo activity of these compounds is more complex and may not directly correlate with their in vitro potency.[4] The ring structure of GPS1574 is thought to be a contributing factor to these differing in vivo behaviors.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: MC2R signaling pathway and the inhibitory action of this compound and GPS1574.
Caption: Workflow for in vitro and in vivo evaluation of this compound and GPS1574.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize and compare this compound and GPS1574.
In Vitro Antagonist Assay in Dispersed Adrenal Cells
-
Cell Preparation: Adrenal glands were removed from neonatal rats (Postnatal Day 2 and 8) and adult rats. The glands were cleaned of surrounding fat, and for adult glands, the capsule was removed. The tissue was then treated with type I collagenase for 90 minutes to disperse the cells.
-
Cell Plating and Treatment: Viable cells were plated in 96-well microtiter plates at a density of 10,000 cells per well. The cells were pretreated for 1 hour with either this compound or GPS1574 at various concentrations.
-
ACTH Stimulation and Corticosterone Measurement: Following pretreatment, the cells were stimulated with adrenocorticotropic hormone (ACTH). The concentration of corticosterone in the cell culture medium was then measured to determine the inhibitory effect of the antagonists.
In Vivo Evaluation in Neonatal Rats
-
Animal Handling: Timed-pregnant Sprague-Dawley rats were used, and their pups were studied at Postnatal Day 2 (PD2) and Postnatal Day 8 (PD8).
-
Antagonist and ACTH Administration: Pups were administered either this compound, GPS1574, or a vehicle control via intraperitoneal (IP) injection. Ten minutes after the initial injection, a baseline blood sample was taken. Subsequently, ACTH (0.001 mg/kg) was administered via IP injection.
-
Blood Sampling and Analysis: Blood samples were collected at various time points following ACTH injection to measure the plasma corticosterone levels and assess the in vivo efficacy of the antagonists.
cAMP Production Assay in HEK293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells were stably transfected to express the human MC2R and its accessory protein, MRAP.
-
Antagonist Treatment and ACTH Stimulation: The transfected cells were incubated with varying concentrations of the antagonist peptides for 20 minutes. Subsequently, the cells were stimulated with ACTH at its EC80 concentration for 30 minutes.
-
cAMP Measurement: The intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) were measured using a luminescence assay (e.g., HTRF) to determine the antagonistic activity of the compounds.
References
- 1. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ACTH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abbiotec.com [abbiotec.com]
Comparative Analysis of GPS1573 and Standard-of-Care Treatments for Cushing's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational agent GPS1573 and current standard-of-care medical therapies for Cushing's disease. The content is intended for an audience with expertise in endocrinology, pharmacology, and clinical research, offering an objective analysis based on available preclinical and clinical data.
Cushing's disease, a debilitating endocrine disorder resulting from an ACTH-secreting pituitary adenoma, leads to chronic hypercortisolism. While surgical resection of the adenoma is the primary treatment, medical therapy is crucial for patients who are not surgical candidates, have persistent or recurrent disease, or are awaiting the effects of radiotherapy.[1] This guide will delve into the mechanisms of action, efficacy, and safety profiles of established treatments and compare them with the preclinical data of this compound, a novel agent in development.
Mechanism of Action: A Tale of Two Strategies
Standard medical therapies for Cushing's disease primarily employ two strategies: inhibiting cortisol synthesis at the adrenal gland or targeting the pituitary tumor to reduce ACTH secretion. A third mechanism involves blocking the effects of cortisol at the glucocorticoid receptor.
This compound introduces a novel, highly targeted approach by selectively antagonizing the melanocortin type 2 receptor (MC2R) in the adrenal cortex.[2][3] This receptor is the direct target of ACTH, and by blocking its activation, this compound aims to prevent the downstream signaling cascade that leads to cortisol production. It is a noncompetitive antagonist, meaning it suppresses the maximal response to ACTH without being overcome by increasing concentrations of the hormone.[3]
In contrast, standard-of-care medications have broader or different mechanisms:
-
Pituitary-Directed Therapies:
-
Pasireotide (B1678482): A somatostatin (B550006) analog that binds to somatostatin receptors (SSTRs), particularly SSTR5, which is highly expressed on corticotroph tumors.[4][5] This interaction inhibits ACTH synthesis and release from the pituitary adenoma.
-
-
Adrenal-Directed Therapies (Steroidogenesis Inhibitors):
-
Osilodrostat (B612234), Ketoconazole (B1673606), Metyrapone, and Levoketoconazole: These agents inhibit various enzymes in the cortisol synthesis pathway within the adrenal glands, thereby reducing cortisol production.[6][7][8]
-
-
Glucocorticoid Receptor Antagonist:
-
Mifepristone (B1683876): This drug blocks the action of cortisol at the glucocorticoid receptor, mitigating the clinical manifestations of hypercortisolism without lowering cortisol levels.[4][9]
-
Below is a diagram illustrating the distinct points of intervention for these therapies in the hypothalamic-pituitary-adrenal (HPA) axis.
Comparative Efficacy: Preclinical vs. Clinical Data
A direct comparison of efficacy is challenging due to the differing stages of development. This compound data is limited to preclinical studies, while standard therapies have extensive clinical trial data.
This compound: Preclinical Profile
This compound has demonstrated potent and selective antagonism of the MC2R in vitro.[2][3] However, in vivo studies in neonatal rats yielded unexpected results, with this compound augmenting the corticosterone (B1669441) response to ACTH at certain doses, rather than inhibiting it.[1][10] The reasons for this discrepancy are not yet fully understood and highlight the complexities of translating in vitro findings to a whole-organism system.
| This compound Preclinical Data | |
| Parameter | Result |
| Mechanism | Noncompetitive antagonist of MC2R[3] |
| IC50 (in vitro) | 66 nM[2] |
| In Vivo Model | Neonatal Sprague-Dawley rats[10] |
| In Vivo Outcome | Augmentation of corticosterone response to ACTH at certain doses[1][10] |
Standard Therapies: Clinical Efficacy
The efficacy of standard medical treatments for Cushing's disease is typically assessed by the normalization of 24-hour urinary free cortisol (UFC) levels. The following table summarizes key efficacy data from clinical trials.
| Standard Therapy | Mechanism | Trial (Example) | Primary Endpoint | Efficacy (UFC Normalization) | Key Adverse Events |
| Pasireotide | Pituitary-directed (SSTR5 agonist) | Phase III (NCT01374906) | mUFC ≤ ULN at month 7 | 41-42% of patients[11] | Hyperglycemia, diarrhea, cholelithiasis, diabetes mellitus[11] |
| Osilodrostat | Adrenal-directed (steroidogenesis inhibitor) | LINC 4 (Phase III) | mUFC ≤ ULN at week 12 | 77% of patients (vs. 8% placebo)[12] | Decreased appetite, arthralgia, nausea, hypocortisolism[12][13] |
| Ketoconazole | Adrenal-directed (steroidogenesis inhibitor) | Retrospective cohort | Normal UFC at last follow-up | 66% of patients[14][15] | Nausea, vomiting, dizziness, loss of appetite, potential for liver toxicity[14] |
| Mifepristone | Glucocorticoid receptor antagonist | SEISMIC (Phase III) | Significant improvement in clinical status | 87% of patients showed clinical improvement (does not lower cortisol)[2][4] | Fatigue, nausea, headache, hypokalemia, endometrial thickening[4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing the data presented.
This compound: Preclinical Experimental Protocol (In Vivo Neonatal Rat Model)[10]
-
Animal Model: Timed-pregnant Sprague-Dawley rats were used, and experiments were conducted on postnatal day 2 (PD2) and PD8 pups.
-
Drug Administration: Pups were injected intraperitoneally (IP) with either vehicle (isotonic saline) or this compound at low (0.1 mg/kg) or high (4.0 mg/kg) doses.
-
ACTH Stimulation: 10 minutes after the initial injection, a baseline blood sample was taken. Subsequently, porcine ACTH (0.001 mg/kg) was administered via IP injection.
-
Sample Collection: Blood samples were collected at 15, 30, and 60 minutes post-ACTH injection for the measurement of plasma corticosterone.
-
Hormone Analysis: Plasma corticosterone levels were quantified to assess the adrenal response to ACTH stimulation.
Standard Therapies: General Clinical Trial Protocol (Example)
-
Patient Population: Adult patients with persistent or recurrent Cushing's disease after surgery, or de novo patients who are not surgical candidates. Diagnosis is confirmed by elevated 24-hour UFC levels and other appropriate endocrine tests.[11][14]
-
Study Design: Often multi-center, randomized, double-blind, placebo-controlled trials, sometimes with an open-label extension phase.[12]
-
Intervention: Patients are randomized to receive the investigational drug at a specific dose or placebo. Dose adjustments may be permitted based on UFC levels and tolerability.
-
Primary Endpoint: The primary efficacy outcome is typically the proportion of patients achieving a mean 24-hour UFC level at or below the upper limit of normal (ULN) after a defined treatment period (e.g., 12, 24, or 48 weeks).[12]
-
Secondary Endpoints: These may include changes in late-night salivary cortisol, plasma ACTH, blood pressure, weight, and quality of life scores.[16][17]
-
Safety Assessment: Monitoring of adverse events, clinical laboratory evaluations, and electrocardiograms throughout the study.
Conclusion and Future Directions
This compound represents a promising and highly specific therapeutic strategy for Cushing's disease by directly targeting the MC2R. Its mechanism of action is distinct from all currently approved medical therapies. However, the available data is limited to preclinical studies, and the unexpected in vivo findings in neonatal rats necessitate further investigation to understand its pharmacological profile in adult models and ultimately in humans.
Standard-of-care treatments, including pituitary-directed agents, steroidogenesis inhibitors, and a glucocorticoid receptor antagonist, have well-established efficacy and safety profiles from extensive clinical trials.[6][7][11][16] They offer valuable options for managing hypercortisolism, although each is associated with a unique set of potential adverse events that require careful patient monitoring.
The development of this compound and other novel agents is critical to expand the therapeutic armamentarium for Cushing's disease. Future research should focus on clarifying the in vivo effects of this compound in appropriate adult animal models of Cushing's disease. Should these studies prove successful, well-designed clinical trials will be required to establish its safety and efficacy in patients and to determine its potential role in the management of this complex disease.
References
- 1. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global clinical response in Cushing's syndrome patients treated with mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term efficacy and safety of osilodrostat in patients with Cushing's disease: results from the LINC 4 study extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Pasireotide Shows Promise for Cushing's Disease [medscape.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Frontiers | Ketoconazole as second-line treatment for Cushing’s disease after transsphenoidal surgery: systematic review and meta-analysis [frontiersin.org]
- 8. Real-World Data on the Efficacy and Safety of Osilodrostat in Patients with Cushing’s Disease in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mifepristone (RU 486) in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of once-monthly pasireotide in Cushing's disease: a 12 month clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Efficacy and safety of osilodrostat in patients with Cushing's disease (LINC 3): a multicentre phase III study with a double-blind, randomised withdrawal phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of ketoconazole as a treatment for Cushing's disease in a retrospective cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of ketoconazole as a treatment for Cushing's disease in a retrospective cohort: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 16. Long‐term efficacy and safety of once‐monthly pasireotide in Cushing's disease: A Phase III extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-acting pasireotide improves clinical signs and quality of life in Cushing's disease: results from a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GPS1573 and Other Melanocortin 2 Receptor (MC2R) Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the melanocortin 2 receptor (MC2R) antagonist GPS1573 with previously developed and emerging antagonists. The objective is to offer a clear perspective on their performance based on available experimental data, aiding researchers in the selection and development of therapeutic agents targeting the MC2R.
The melanocortin 2 receptor (MC2R) is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, exclusively activated by adrenocorticotropic hormone (ACTH) to stimulate the production of glucocorticoids in the adrenal cortex.[1][2] Its high specificity for ACTH and restricted expression make it an attractive therapeutic target for conditions characterized by ACTH excess, such as Cushing's disease and congenital adrenal hyperplasia.[1] The development of potent and selective MC2R antagonists is therefore of significant interest. This guide will delve into the characteristics of this compound in comparison to other notable MC2R antagonists.
In Vitro Performance: Potency and Selectivity
The in vitro efficacy of MC2R antagonists is primarily assessed by their ability to inhibit ACTH-induced cyclic AMP (cAMP) production, a key second messenger in the MC2R signaling pathway.
Table 1: In Vitro Potency of MC2R Antagonists
| Compound | Type | IC50 (nM) | Binding Affinity (Ki/KB, nM) | Cell Line | Reference |
| This compound | Peptide | 66 ± 23 | Not Reported | HEK293 (human MC2R/MRAP) | [3][4] |
| GPS1574 | Peptide | 260 ± 1 | Not Reported | HEK293 (human MC2R/MRAP) | [3] |
| ACTH(7-38) | Peptide | Not Reported | Not Reported | Not Reported | [5] |
| MCR2-4788 | Small Molecule | pIC50 = 6.2 (approx. 631 nM) | pA2 = 5.7 (approx. 2 µM) | CHO-K1 (human MC2R/MRAP) | [6] |
| CRN04894 | Small Molecule | Not Reported | Ki = 2.1, KB = 0.34 | CHO-K1 (human MC2R/MRAP) | [7][8] |
This compound demonstrates potent in vitro antagonism with an IC50 of 66 nM.[3][4] This is comparable to or more potent than its structural analog GPS1574.[3] In comparison, the small molecule antagonist CRN04894 shows very high affinity with a Ki of 2.1 nM and a functional antagonist equilibrium constant (KB) of 0.34 nM.[7][8]
Selectivity is a critical parameter for any therapeutic antagonist to minimize off-target effects. The selectivity of MC2R antagonists is typically evaluated against other melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R).
Table 2: Selectivity Profile of MC2R Antagonists
| Compound | MC1R Antagonism | MC3R Antagonism (IC50) | MC4R Antagonism (IC50) | MC5R Antagonism | Reference |
| This compound | No | Markedly lower potency | 950 nM | Markedly lower potency | [3] |
| GPS1574 | No | Markedly lower potency | 3.7 µM | Markedly lower potency | [3] |
| CRN04894 | No binding (≥ 1 µM) | No binding (≥ 1 µM) | No binding (≥ 1 µM) | No binding (≥ 1 µM) | [7] |
| MCR2-4788 | No | No | No | No | [6] |
This compound exhibits good selectivity for MC2R over other melanocortin receptors, although it shows some activity at the MC4R at higher concentrations.[3] The small molecule antagonists CRN04894 and MCR2-4788 demonstrate high selectivity, with no significant activity at other melanocortin receptors.[6][7]
In Vivo Efficacy: A Paradoxical Finding
The ultimate test of an antagonist's therapeutic potential lies in its in vivo efficacy. The primary model for assessing MC2R antagonist activity in vivo involves measuring the suppression of ACTH-induced corticosterone (B1669441) production in animal models, typically rats.
Table 3: In Vivo Performance of MC2R Antagonists
| Compound | Animal Model | Effect on ACTH-stimulated Corticosterone | Key Findings | Reference |
| This compound | Neonatal Rats (PD2 & PD8) | Augmentation of corticosterone response | In vivo effect contradicts in vitro antagonist activity. May act as a biasing agonist. | [9][10][11] |
| GPS1574 | Neonatal Rats (PD2) | Attenuation of corticosterone response at 30 min | In vivo antagonist effect observed, though less potent than this compound in vitro. | [9][10][11] |
| CRN04894 | Rats | Dose-dependent suppression of corticosterone secretion | Potent and effective in vivo antagonist. | [8] |
A surprising and crucial finding is the paradoxical in vivo effect of this compound. Despite its potent in vitro antagonist activity, in vivo studies in neonatal rats demonstrated that pretreatment with this compound augmented , rather than inhibited, the corticosterone response to ACTH stimulation.[9][10][11] This has led to the hypothesis that this compound may act as a biasing agonist in vivo, where it augments G-protein coupled signaling upon ACTH binding.[10] In contrast, its structural analog, GPS1574, which is less potent in vitro, did show some inhibitory effect on the corticosterone response in vivo.[9][10][11] This highlights the critical importance of in vivo validation for MC2R antagonists.
The novel small molecule antagonist, CRN04894, has demonstrated potent and dose-dependent suppression of ACTH-stimulated corticosterone secretion in rats, establishing its efficacy as an in vivo antagonist.[8]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the MC2R signaling pathway and the experimental workflows used for their characterization.
References
- 1. Frontiers | ACTH Antagonists [frontiersin.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Development of potent selective competitive-antagonists of the melanocortin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification of a novel specific small-molecule melanocortin-2-receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of CRN04894: A Novel Potent Selective MC2R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro [frontiersin.org]
- 10. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of GPS1573's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of GPS1573, a putative melanocortin type 2 receptor (MC2R) antagonist, with its structural analog, GPS1574. The experimental data cited herein reveals a significant discrepancy between the in vitro and in vivo activities of this compound, highlighting the critical nature of robust preclinical validation in animal models.
Introduction
This compound was developed as a potent antagonist for the melanocortin type 2 receptor (MC2R), the primary receptor for adrenocorticotropic hormone (ACTH).[1][2] The therapeutic potential for such an antagonist is significant, particularly in conditions characterized by excess ACTH stimulation, such as Cushing's disease.[3] While in vitro assays demonstrated that this compound effectively antagonizes ACTH-stimulated MC2R activity in a dose-dependent manner, subsequent in vivo studies in neonatal rats revealed an unexpected augmentation of the corticosterone (B1669441) response to ACTH.[1][2] This guide summarizes the key experimental findings, compares the activity of this compound with the alternative compound GPS1574, and provides detailed experimental protocols for the pivotal in vivo validation studies.
Comparative Analysis of In Vivo Efficacy
The following tables summarize the quantitative data from studies conducted in neonatal Sprague-Dawley rats. These experiments were designed to assess the ability of this compound and GPS1574 to modulate the corticosterone response to exogenous ACTH administration.
Table 1: Effect of this compound on ACTH-Stimulated Corticosterone Response in Neonatal Rats
| Postnatal Day (PD) | Pretreatment (intraperitoneal) | Dose (mg/kg) | Outcome on Corticosterone Response to ACTH |
| PD2 | This compound | Low dose | Significantly augmented at 15 and 60 minutes |
| PD2 | This compound | High dose | Even greater augmentation at 15 minutes |
| PD8 | This compound | 0.1 | Augmented the response |
| PD8 | This compound | 4 | No significant effect |
Data compiled from multiple sources.[1][2]
Table 2: Effect of GPS1574 on ACTH-Stimulated Corticosterone Response in Neonatal Rats
| Postnatal Day (PD) | Pretreatment (intraperitoneal) | Dose (mg/kg) | Outcome on Corticosterone Response to ACTH |
| PD2 | GPS1574 | Not specified | Attenuated the plasma corticosterone response at 30 minutes |
Data compiled from multiple sources.[1][2]
Contrasting Mechanisms: In Vitro Antagonism vs. In Vivo Augmentation
The in vivo findings for this compound stand in stark contrast to its characterization as a competitive antagonist in vitro.[1] While this compound effectively blocks ACTH-stimulated activity in isolated adrenal cells, its administration in living neonatal rats leads to an enhancement of the ACTH effect.[1] This suggests that this compound may act as a biasing agonist in vivo, augmenting G-protein coupled transduction when ACTH binds to the MC2R.[1] Another possibility is that this compound triggers a non-specific sympathetic nervous system response that increases the adrenal cortex's sensitivity to ACTH.[1]
In contrast, GPS1574, a structurally similar compound, demonstrated the expected antagonist activity in vivo by attenuating the corticosterone response to ACTH.[1][2] The key structural difference between the two compounds is the ring structure present in GPS1574, which may contribute to its different in vivo behavior.[1][4]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Novel Melanocortin Type 2 Receptor Antagonists on the Corticosterone Response to ACTH in the Neonatal Rat Adrenal Gland In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
A Head-to-Head Comparison of GPS1573 and IRC-274: Unraveling the Landscape of MC2R Antagonism
In the landscape of drug development, particularly for endocrine disorders such as Cushing's disease, the melanocortin 2 receptor (MC2R) has emerged as a critical therapeutic target. This receptor, primarily activated by adrenocorticotropic hormone (ACTH), plays a pivotal role in stimulating cortisol production. The development of MC2R antagonists is a promising strategy to mitigate the effects of excessive ACTH signaling. This guide provides a detailed, head-to-head comparison of two such antagonists: GPS1573 and IRC-274, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, mechanisms of action, and the experimental protocols used to evaluate them.
Introduction to the Contenders
This compound is a peptide-based, noncompetitive antagonist of the melanocortin type 2 receptor (MC2R).[1][2][3][4] It has been investigated for its potential therapeutic application in conditions characterized by excessive ACTH levels, such as Cushing's disease.[1][3][4] Its selectivity for MC2R over other melanocortin receptors is a key characteristic.
Information regarding IRC-274 is less readily available in the public domain. An abstract of a scientific presentation mentions a peptide named IRC-274, developed by Ipsen Bioscience Inc., which is described as an ACTH-related peptide that inhibits ACTH binding to the human MC2R. However, detailed peer-reviewed publications or publicly accessible data sheets providing specific quantitative data, mechanism of action, or experimental protocols for IRC-274 could not be identified in the course of this review. The vast majority of searches for "IRC-274" refer to Section 274 of the U.S. Internal Revenue Code, which is unrelated to the scientific context of this comparison.
Due to the lack of available data for IRC-274, a direct head-to-head comparison with this compound is not currently feasible. This guide will proceed by presenting the available data for this compound to serve as a benchmark for when information on IRC-274 or other MC2R antagonists becomes available.
Performance Data: A Focus on this compound
The following table summarizes the key quantitative performance data for this compound based on available literature.
| Parameter | This compound | Source |
| Target | Melanocortin 2 Receptor (MC2R) | [1][2][3][4] |
| Mechanism of Action | Noncompetitive antagonist | [1][2][3] |
| IC50 for MC2R | 66 nM | [1] |
| IC50 for MC4R | 950 nM |
Signaling Pathway and Mechanism of Action of this compound
This compound functions by antagonizing the action of ACTH at the MC2R. In a normal physiological state, the binding of ACTH to MC2R, which is coupled to a G-protein, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in the synthesis and secretion of cortisol from the adrenal cortex. As a noncompetitive antagonist, this compound is believed to bind to a site on the MC2R or its associated protein, MRAP, that is distinct from the ACTH binding site. This binding event prevents or reduces the conformational change necessary for receptor activation, even when ACTH is bound.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experiments that would be cited for a compound like this compound.
In Vitro MC2R Antagonism Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ACTH-stimulated cAMP production in cells expressing MC2R.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for human MC2R and its accessory protein, MRAP.
-
Assay Preparation: Transfected cells are plated in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulation: ACTH (at a concentration that elicits a submaximal response, e.g., EC80) is added to the wells.
-
cAMP Measurement: After a defined incubation period, intracellular cAMP levels are measured using a competitive immunoassay or a reporter gene assay (e.g., CRE-luciferase).
-
Data Analysis: The concentration of this compound that inhibits 50% of the ACTH-stimulated cAMP production (IC50) is calculated by fitting the data to a four-parameter logistic equation.
In Vivo Assessment of Corticosterone (B1669441) Response
Objective: To evaluate the effect of this compound on ACTH-induced corticosterone secretion in an animal model.
Methodology:
-
Animal Model: Neonatal rats are often used to study the developing HPA axis.
-
Compound Administration: A cohort of animals is administered this compound (e.g., via intraperitoneal injection) at various doses. A control group receives a vehicle injection.
-
ACTH Challenge: After a predetermined time for the antagonist to reach effective concentrations, the animals are challenged with an injection of ACTH.
-
Blood Sampling: Blood samples are collected at multiple time points post-ACTH injection (e.g., 0, 15, 30, 60 minutes).
-
Hormone Analysis: Plasma corticosterone levels are measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The time course of the corticosterone response is plotted for each treatment group, and statistical analyses are performed to determine the significance of any observed inhibition or modulation of the ACTH response by this compound.
It is important to note that in vivo studies with this compound in neonatal rats have shown unexpected results, with some doses augmenting the corticosterone response to ACTH. This highlights the complexity of in vivo pharmacology and the need for further investigation to understand the complete pharmacological profile of this compound.
Conclusion
This compound presents as a selective, noncompetitive antagonist of the MC2R with a defined in vitro potency. While it holds promise as a research tool and a potential therapeutic lead, its in vivo effects appear to be complex and require further elucidation.
A comprehensive, head-to-head comparison with IRC-274 is hampered by the current lack of publicly available data for the latter. For researchers in the field of endocrinology and drug development, the characterization of this compound provides a valuable reference point. As data on IRC-274 and other emerging MC2R antagonists become available, similar structured comparisons will be essential to guide future research and development efforts in the pursuit of effective treatments for Cushing's disease and other related disorders. The scientific community awaits further publications on IRC-274 to fully understand its potential and how it compares to existing antagonists like this compound.
References
- 1. 26 USC 274: Disallowance of certain entertainment, etc., expenses [uscode.house.gov]
- 2. Final regulations clarify deduction disallowances for IRC Section 274 entertainment and food or beverage expenses [taxnews.ey.com]
- 3. Section 274 Entertainment Disallowance Rules [aircrafttaxsolutions.com]
- 4. Federal Register :: Meals and Entertainment Expenses Under Section 274 [federalregister.gov]
Safety Operating Guide
Proper Disposal of GPS1573: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of GPS1573, a noncompetitive antagonist of the melanocortin type 2 receptor (MC2R).
The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for chemical waste management. Adherence to these guidelines is crucial to prevent environmental contamination and ensure personnel safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, must be worn to avoid skin and eye contact.[1] In case of accidental contact, wash the affected area with soap and plenty of water and consult a doctor.[1] For eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[1]
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be carried out in accordance with local, state, and federal regulations. Discharge of this compound into the environment must be strictly avoided.[1]
-
Collection: All waste containing this compound, including unused product, contaminated solutions, and disposables (e.g., pipette tips, vials), should be collected in a designated and clearly labeled waste container.
-
Containerization: The waste container must be suitable for chemical waste, meaning it should be chemically resistant, sealable, and in good condition.[1] Ensure the container is kept tightly closed when not in use.[1]
-
Labeling: The waste container must be accurately labeled as "Hazardous Waste" and should clearly identify the contents, including "this compound" and any solvents or other chemicals present in the waste mixture.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials and sources of ignition.[1]
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Accidental Release Measures
In the event of a spill, prevent further leakage if it is safe to do so.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Remove all sources of ignition and use spark-proof tools for cleanup.[1] The spilled material should be collected and placed in a suitable, closed container for disposal.[1]
Quantitative Data Summary
At present, specific quantitative data regarding concentration limits for disposal or volumes of reagents for inactivation of this compound are not publicly available. Disposal procedures are primarily guided by the principles of containment and adherence to regulatory waste management protocols.
| Parameter | Guideline |
| Waste Stream | Hazardous Chemical Waste |
| Container Type | Suitable, closed, and properly labeled |
| Disposal Method | Arranged through institutional EHS |
| Environmental Discharge | Prohibited |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for GPS1573
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of GPS1573, a potent and selective peptide antagonist of the melanocortin type 2 receptor (MC2R). Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain the integrity of the research environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is vital to minimize exposure risk when handling this compound, particularly in its lyophilized powder form. The following table summarizes the required PPE.
| Protection Area | Equipment | Specification and Use Case |
| Eye and Face Protection | Safety Goggles | Required at all times to protect against accidental splashes of reconstituted solutions. |
| Face Shield | Recommended when handling the lyophilized powder to provide an additional layer of protection against airborne particles. | |
| Hand Protection | Nitrile Gloves | Minimum requirement for all handling procedures. Should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Must be worn to protect skin and personal clothing from potential contamination. |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Mandatory when weighing or reconstituting the lyophilized powder to prevent inhalation of aerosolized particles.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability and efficacy of this compound.
Receiving and Storage
Upon receipt, the vial containing lyophilized this compound should be stored at -20°C in a tightly sealed container, protected from light.[2] Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
Reconstitution
-
Preparation : Perform all reconstitution procedures within a fume hood or biosafety cabinet to minimize inhalation risk.[1][3]
-
Solvent Selection : For solutions up to 2 mg/ml, sterile, distilled water is recommended. For higher concentrations, acetonitrile (B52724) should be used.
-
Procedure : Gently add the appropriate solvent to the vial. Swirl the vial gently to dissolve the peptide; do not shake vigorously.
-
Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use vials for storage.[4]
Storage of Reconstituted Peptide
Aliquots of reconstituted this compound should be stored at -20°C. For short-term use, solutions can be stored at 2-8°C for a few days.[4]
Disposal Plan
All materials that have come into contact with this compound are to be considered chemical waste and disposed of according to institutional and local regulations.
-
Contaminated Materials : This includes used vials, pipette tips, and gloves. These items must be collected in a designated and clearly labeled hazardous waste container.
-
Unused Solutions : Any remaining reconstituted this compound solution should be disposed of as chemical waste. Do not pour down the drain.[5]
-
Decontamination : All surfaces and equipment that may have come into contact with this compound should be thoroughly decontaminated.
Experimental Workflow: Donning and Doffing PPE
The following diagram outlines the mandatory sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and prevent contamination.
Caption: Standard procedure for donning and doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
